This compound (DP) is a synthetically stabilized flavonoid compound derived from Daemonorops draco Bl., a palm species native to Southeast Asia known for producing the reddish-brown resin traditionally called "Dragon's Blood" in Chinese medicine [1] [2]. This resin has been utilized for centuries in traditional healing practices, particularly for its wound healing, anti-inflammatory, and circulatory benefits [3] [4]. DP represents the most biologically active component of Dragon's Blood, with the Chinese Pharmacopoeia establishing DP content as the primary quality standard for Dragon's Blood medicinal preparations [5]. The compound exists as a red crystalline powder with the chemical formula C~17~H~15~ClO~7~ and a molecular weight of 366.75 g/mol [6]. Due to the inherent instability of the parent dracorhodin molecule, which is prone to reduction, the perchlorate salt form is widely used in scientific research to maintain stability while preserving biological activity [3] [5].
The traditional applications of Dragon's Blood in promoting wound healing, stopping bleeding, resolving blood stasis, and generating muscle tissue have been validated through modern pharmacological studies [2] [4]. Contemporary research has revealed that DP exerts multiple pharmacological effects, including significant anti-inflammatory, antioxidant, pro-angiogenic, and fibroblast-proliferative activities [3] [7] [5]. These diverse biological activities make DP a promising candidate for drug development, particularly in the areas of wound healing, diabetic foot ulcer treatment, and potentially oncology applications [8] [5]. The compound's ability to modulate multiple signaling pathways simultaneously, including TLR4, ERK, Nrf2, and NF-κB pathways, underscores its potential as a multi-target therapeutic agent [3] [1] [5].
This compound exerts its therapeutic effects through modulation of several critical signaling pathways involved in inflammation, oxidative stress response, and cellular proliferation. The compound demonstrates pleiotropic activity across multiple molecular targets, making it particularly effective for complex pathological conditions like impaired wound healing. The coordinated regulation of these pathways accelerates tissue repair through several mechanisms: reduction of chronic inflammation, enhancement of antioxidant defenses, promotion of angiogenesis, and stimulation of fibroblast proliferation and collagen deposition [3] [5] [4].
The TLR4/NF-κB pathway represents one of the primary mechanisms through which DP modulates inflammatory responses. In diabetic wound healing models, DP treatment significantly alleviates prolonged inflammatory cell infiltration and downregulates the increased TLR4 pathway activity caused by hyperglycemia [3]. This regulation subsequently reduces the expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and COX-2 [3] [4]. The NF-κB pathway modulation occurs through DP's ability to inhibit IKKα/IKKβ activation, thereby preventing IκB phosphorylation and degradation, which in turn limits NF-κB nuclear translocation and reduces expression of downstream inflammatory mediators [1]. Additionally, DP regulates the MAPK/ERK pathway to promote fibroblast proliferation, with studies demonstrating that ERK inhibition via siRNA prevents DP-induced fibroblast proliferation, indicating ERK activation is essential for this process [7].
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Targets | Biological Effects | Experimental Models |
|---|---|---|---|
| TLR4/NF-κB | TLR4, MyD88, IRAK1, TRAF6, NF-κB p65, IκB | Downregulation of TNF-α, IL-1β, IL-6, COX-2; Reduced inflammatory cell infiltration | Diabetic rat wound model [3] |
| Nrf2-mediated antioxidant response | Nrf2, HO-1, SLC7A11, GPX4 | Inhibition of ferroptosis; Reduced ROS and lipid peroxidation; Increased antioxidant defense | DFU rat model; HUVECs [5] |
| ERK/MAPK proliferation pathway | ERK1/2, RSK, CREB | Promotion of fibroblast proliferation; Enhanced cell migration | NIH-3T3 fibroblasts; Rat wound model [7] |
| Angiogenesis pathways | eNOS, VEGF, EGF, bFGF, CD31 | Increased NO production; Enhanced microvascular density; Promoted angiogenesis | Diabetic rat model; HUVECs [3] [5] |
| Mitochondrial apoptosis pathway | Bcl-2, Bax, Cytochrome c, Caspase-9, AIF | Activation of mitochondrial apoptosis; Decreased mitochondrial membrane potential | MCF-7 breast cancer cells [8] |
The Nrf2-mediated pathway represents another crucial mechanism, particularly in the context of diabetic foot ulcer (DFU) treatment. DP activates Nrf2 signaling, leading to increased expression of downstream antioxidants including HO-1 and GPX4, while simultaneously enhancing the expression of SLC7A11, a key component of the cystine/glutamate antiporter system [5]. This coordinated activation inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by excessive lipid peroxidation, which is significantly implicated in the delayed wound healing observed in diabetic conditions [5]. Through this mechanism, DP reduces reactive oxygen species (ROS) and lipid peroxidation levels while improving cell viability and migration capacity in endothelial cells [5]. The angiogenic properties of DP are mediated through increased eNOS protein expression and subsequent NO production in the later stages of wound healing, which promotes vasodilation and improves blood flow to wounded areas [3]. Additionally, DP upregulates the expression of critical growth factors including VEGF, EGF, and bFGF, further supporting the angiogenic process [2] [4].
The following diagram illustrates the key signaling pathways modulated by this compound in wound healing contexts:
Diagram 1: Key signaling pathways modulated by this compound in wound healing. DP coordinates anti-inflammatory, antioxidant, and pro-angiogenic processes through multiple molecular targets.
Cell-based assays provide essential platforms for evaluating the mechanistic actions of this compound. For anti-inflammatory activity assessment, researchers have successfully established UVB-irradiated HaCaT keratinocyte models to screen DP's efficacy [1]. The protocol involves irradiating HaCaT cells with UVB at 0.15 J/cm² to induce inflammation, followed by treatment with DP at concentrations typically ranging from 12.5-25 μg/mL [1]. Following treatment, inflammatory markers including IL-1β, TNF-α, and PGE-2 are quantified using ELISA, while intracellular ROS and Ca²⁺ flux are measured using fluorescent probes (DCFH-DA for ROS and Fluo-4 AM for Ca²⁺) with detection via flow cytometry or fluorescence microscopy [1]. For fibroblast proliferation studies, NIH-3T3 or L929 mouse fibroblasts are cultured with various concentrations of DP (typically 12-24 hours treatment), and proliferation is assessed using CCK-8 assays [7] [9]. To confirm ERK pathway involvement, researchers employ siRNA-mediated knockdown of ERK prior to DP treatment, which has been shown to abolish DP-induced proliferation [7].
For angiogenesis studies, human umbilical vein endothelial cells (HUVECs) serve as the primary model system [5]. The experimental protocol involves treating HUVECs with DP in the presence or absence of the Nrf2 inhibitor ML385 (to confirm pathway specificity) and assessing multiple parameters [5]. Cell viability is measured via CCK-8 assay, while migration capacity is evaluated using Transwell inserts with 8.0 μm pore membranes [5]. To examine antioxidant effects, researchers measure intracellular ROS levels using DCFH-DA fluorescence and lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ probe or MDA assay kits [5]. Molecular analyses typically include Western blotting for Nrf2, GPX4, HO-1, and SLC7A11 protein expression to confirm pathway activation [5]. For apoptosis induction studies in cancer cells (e.g., MCF-7 breast cancer cells), researchers treat cells with DP (typically 60 μmol/L for 24 hours) and assess apoptosis through multiple methods: morphological changes via phase contrast microscopy, nuclear fragmentation with Hoechst 33258 staining, phosphatidylserine externalization via Annexin V-PI staining with flow cytometry, and mitochondrial membrane potential using Rhodamine 123 staining [8].
Animal models provide critical translational platforms for evaluating the therapeutic efficacy of this compound in wound healing. The most extensively utilized model is the full-thickness excision wound model in diabetic rats [3] [5] [9]. The standard protocol involves inducing diabetes in Sprague-Dawley rats (170-220 g) through intraperitoneal injection of streptozotocin (STZ) at 60 mg/kg after 1 week of high-fat diet feeding [3] [5]. Diabetes confirmation is based on sustained fasting blood glucose levels ≥16.65 mmol/L [3]. Under anesthesia with zoletil (30 mg/kg) or isoflurane, two full-thickness excision wounds are created on the shaved dorsum of each rat using a sterile punch biopsy instrument with a diameter of 1 cm [3] [4].
DP is typically formulated as an ointment by first dissolving in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, resulting in final DP concentrations ranging from 50-200 μg/mL [3] [5] [4]. The control groups receive Vaseline with equivalent DMSO concentration without DP [3]. Treatments are applied topically daily, and wound areas are photographed and measured on days 0, 3, 7, 10, 14, and 21 post-wounding [4]. The wound healing rate is calculated as: (original wound area - wound area at measurement time point) / original wound area × 100% [3] [4]. Animals are euthanized at predetermined time points (days 7, 14, and 21) for collection of wound tissue for subsequent histological and biochemical analyses [3].
Table 2: In Vivo Efficacy Parameters for this compound in Wound Healing Models
| Assessment Method | Key Parameters Measured | DP-Induced Changes | References |
|---|---|---|---|
| Macroscopic Evaluation | Wound closure rate, Granulation tissue formation, Epithelialization | Dose-dependent acceleration of wound closure; 45-50% improvement in healing rate at day 14 | [3] [5] [4] |
| Histological Analysis (H&E staining) | Inflammatory cell infiltration, Epithelial thickness, Granulation tissue formation | Reduced inflammatory cells; Enhanced epithelialization; Improved granulation tissue organization | [3] [2] [4] |
| Masson's Trichrome Staining | Collagen deposition, Collagen fiber organization | Increased collagen density; Better collagen alignment and maturity | [3] [4] |
| Immunohistochemistry | CD31 (microvessel density), COX-2, Growth factor expression | Increased microvessel density; Reduced COX-2; Enhanced EGF, VEGF, bFGF expression | [3] [2] [4] |
| ELISA of Wound Tissue Homogenates | TNF-α, IL-1β, IL-6, VEGF, EGF, PDGF | Significant reduction in pro-inflammatory cytokines; Increase in pro-angiogenic growth factors | [5] [4] |
| Western Blot Analysis | eNOS, iNOS, Bcl-2/Bax, Pathway proteins (ERK, Nrf2, TLR4) | Increased eNOS expression; Regulation of apoptosis proteins; Activation of pro-healing pathways | [3] [8] [5] |
Effective formulation of this compound is crucial for maximizing its therapeutic potential while ensuring stability and appropriate delivery kinetics. The standard approach for topical application involves ointment-based formulations prepared by first dissolving DP in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, creating final DP concentrations typically ranging from 50-200 μg/mL [3] [5] [4]. This simple formulation provides adequate stability when stored at 4°C and facilitates direct application to wound sites [3]. However, recent advances have focused on developing more sophisticated delivery systems to enhance targeting efficiency and therapeutic outcomes.
The inflammation-targeted emulsion gel represents a significant innovation in DP formulation strategy [2]. This system capitalizes on the unique pathophysiology of wound microenvironments, which are characterized by elevated cationic protein levels (e.g., transferrin) that create a positively charged milieu [2]. The targeted emulsion is engineered with a strongly negative zeta potential (-51.6 mV compared to -17.1 mV for non-targeted emulsions), enabling electrostatic targeting to positively charged inflammatory tissues [2]. This targeted system demonstrates superior transdermal penetration and deeper skin deposition compared to non-targeted formulations, resulting in significantly enhanced wound healing outcomes [2]. Specifically, the targeted emulsion gel shows 45.5% higher bFGF expression on day 7 and 49.9% higher EGF expression on day 14 compared to non-targeted formulations [2]. Additionally, hydrogel/nanofiber composite dressings loaded with DP have been developed for diabetic foot ulcer treatment, providing sustained release kinetics while maintaining optimal moisture balance at the wound site [9]. These advanced formulations represent promising strategies for enhancing DP delivery and maximizing its therapeutic potential in clinical settings.
The most extensively researched application of this compound is in the field of wound healing, particularly for the treatment of diabetic foot ulcers (DFU) [3] [5] [9]. DP addresses multiple pathological mechanisms implicated in impaired diabetic wound healing, including prolonged inflammation, excessive oxidative stress, impaired angiogenesis, and delayed re-epithelialization [3] [5]. In DFU rat models, DP treatment demonstrates dose-dependent acceleration of wound closure, with high-dose DP (200 μg/mL) showing the most pronounced effects [5]. The therapeutic effects manifest through several coordinated mechanisms: reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), decrease in reactive oxygen species, increased collagen deposition and maturation, enhanced microvascular density (as evidenced by CD31 immunohistochemistry), and upregulation of critical growth factors including VEGF, EGF, and bFGF [3] [5] [4]. Network pharmacology and molecular docking studies have identified that DP activation of the Nrf2 pathway and subsequent inhibition of ferroptosis represent crucial mechanisms for its efficacy in DFU treatment [5].
Beyond wound healing, this compound demonstrates significant anti-proliferative and pro-apoptotic activities against various cancer cell lines [8]. In human breast cancer MCF-7 cells (which lack caspase-3 expression), DP induces apoptosis through the mitochondrial pathway, characterized by decreased mitochondrial membrane potential, regulation of Bcl-2/Bax expression ratios, cytochrome c release into the cytoplasm, and activation of caspase-9 [8]. Additionally, DP triggers caspase-independent apoptosis through apoptosis-inducing factor (AIF) translocation [8]. The compound exhibits dose- and time-dependent inhibition of cancer cell growth, with studies showing 60 μmol/L DP treatment for 24 hours effectively inducing apoptosis in MCF-7 cells [8]. Previous research has also demonstrated DP's efficacy against human prostate cancer cells, gastric tumor cells, and melanoma cells, suggesting broad-spectrum anti-cancer potential [8]. The ability of DP to simultaneously modulate multiple signaling pathways, including inhibition of PI3K/Akt and NF-κB activation while upregulating p53 expression, contributes to its anti-cancer efficacy [8].
Recent research has explored the potential of DP and related compounds in protecting against UVB-induced skin damage and promoting skin barrier repair [1]. In UVB-irradiated HaCaT keratinocytes, the compound (2S)-5-methoxy-6-methylflavan-7-ol (XJ-2), structurally related to DP, demonstrates significant anti-inflammatory and barrier-repair effects [1]. The mechanisms involve inhibition of ROS and Ca²⁺ influx, regulation of key proteins within the NF-κB/IKKα pathway, and increased expression of skin barrier-related factors including filaggrin (FLG), aquaporin 3 (AQP-3), and claudin1 (CLDN1) [1]. These findings suggest potential applications for DP in dermatological preparations aimed at repairing skin barrier damage caused by environmental stressors, though further research is needed to fully elucidate DP's specific effects in this context.
This compound represents a promising multi-target therapeutic agent derived from traditional Chinese medicine with demonstrated efficacy in wound healing, particularly for diabetic foot ulcers, and potential applications in oncology and dermatology. The compound's ability to simultaneously modulate multiple signaling pathways—including TLR4/NF-κB-mediated inflammation, Nrf2-driven antioxidant responses, ERK-dependent proliferation, and eNOS/VEGF-mediated angiogenesis—makes it particularly effective for complex pathological conditions like impaired wound healing [3] [1] [5]. Comprehensive in vitro and in vivo studies have validated both its efficacy and mechanisms of action, while advanced formulation strategies like inflammation-targeted emulsion gels have enhanced its delivery and therapeutic potential [2].
The table below summarizes the solubility of dracorhodin perchlorate in various solvents, compiled from supplier specifications and research literature.
| Solvent | Solubility | Notes | Source (Supplier/Study) |
|---|---|---|---|
| DMSO | ~100 mg/mL (272.67 mM) [1] | Handling Instructions: "Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." | MedChemExpress [1] |
| DMSO | 73 mg/mL (199.04 mM) [2] | Note: "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." | Selleck Chemicals [2] |
| Ethanol | 4 mg/mL [2] | Information provided as-is. | Selleck Chemicals [2] |
| Water | Insoluble [2] | Information provided as-is. | Selleck Chemicals [2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble [3] | Information provided as-is. | Native-Protein [3] |
For cell-based assays, DMSO is the standard solvent. Here is a detailed protocol for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.
| Step | Parameter | Description | Key Considerations |
|---|---|---|---|
| 1. | Weigh Compound | Calculate the mass needed. For a 1 mL, 10 mM stock: (10 mmol/L) * (0.001 L) * (366.75 g/mol) = 3.67 mg [1] | Use an analytical balance for accuracy. |
| 2. | Reconstitute | Add 1 mL of fresh, high-quality, anhydrous DMSO to the powder to achieve the 10 mM concentration [1]. | Use fresh DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility [1] [2]. |
| 3. | Mix Thoroughly | Vortex the solution and/or briefly use a bath sonicator to ensure the powder is fully dissolved and the solution is clear [1]. | Ensure no undissolved particles remain. |
| 4. | Aliquot & Store | Divide the stock solution into small, single-use aliquots. Store at -20°C sealed and protected from moisture [1]. | Avoid repeated freeze-thaw cycles to maintain stability. |
| 5. | Working Dilution | Further dilute this stock into your cell culture medium. A final DMSO concentration of <0.5% is recommended to minimize cytotoxicity [4]. | Always include a vehicle control (e.g., 0.1% DMSO) in experiments. |
This compound is a natural product derived from "Dragon's Blood" with diverse biological activities relevant to cancer research and wound healing [1] [5]. The diagram below illustrates its core anti-cancer mechanisms of action as identified in recent studies.
Key Mechanisms of this compound: The diagram summarizes two primary anti-cancer pathways: induction of mitochondrial-mediated apoptosis and triggering of ferroptosis via CD147 inhibition and lipid metabolism disruption [1] [5] [4].
DP accelerates wound healing through a multi-targeted mechanism involving different cell types and signaling pathways. The following diagram synthesizes the key mechanisms identified from cellular and animal studies.
Key cellular pathways activated by Dracorhodin Perchlorate to promote wound healing.
To support your own research, here is a summary of key experimental findings and methodologies from recent studies.
The table below consolidates quantitative data on DP's performance in pre-clinical models.
| Model System | DP Treatment | Key Findings | Citation |
|---|---|---|---|
| In Vitro: Human HaCaT Keratinocytes | In vitro scratch assay | Promoted cell migration (not proliferation) and increased protein levels of β-catenin, p-AKT, p-ERK, and p-p38. | [1] |
| In Vitro: NIH/3T3 Fibroblasts | 0.625-10 μg/mL for 12-24h | Significantly induced cell proliferation; effect was associated with increased phosphorylated-ERK and blocked by ERK siRNA. | [2] |
| In Vivo: Full-thickness wound in Wistar rats | DP ointment (200 μg/mL in Vaseline) applied twice daily | Significantly promoted wound closure; regulated TNF-α and IL-1β; enhanced expression of EGF and VEGF proteins. | [3] |
| In Vivo: Diabetic Foot Ulcer (DFU) in rats | DP ointment (50, 100, 200 μg/mL in Vaseline) | Accelerated wound healing in a dose-dependent manner; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS via the Nrf2 pathway. | [4] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments.
Preparation of DP Ointment [3] [4]
In Vivo Wound Healing Experiment in Rats [3]
In Vitro Scratch Assay on HaCaT Keratinocytes [1]
Advanced formulation strategies can enhance DP's efficacy. Recent research has developed an inflammation-targeted emulsion gel [5].
While the evidence for DP's efficacy is strong, several areas require further investigation to advance its clinical translation:
Although systematic pharmacokinetic data is limited, multiple studies confirm DP's significant wound-healing and antidiabetic effects through various mechanisms. The table below summarizes its core pharmacodynamic properties and observed in vivo outcomes.
| Aspect | Key Findings | Experimental Models/Notes |
|---|---|---|
| Wound Healing Efficacy | Significantly accelerated wound closure rate; enhanced collagen deposition and tissue remodeling [1] [2] [3]. | Rat models of full-thickness excision wounds and Diabetic Foot Ulcers (DFU) [1] [2]. |
| Anti-inflammatory Action | Downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in wound tissue and plasma [1] [2]. | LPS-stimulated RAW264.7 cells; DFU rat model [4] [1] [2]. |
| Angiogenesis & Growth Factors | Promoted expression of VEGF, EGF, and bFGF; increased microvascular density [1] [3]. | Immunohistochemistry and Western blot in rat wound tissues [1] [3]. |
| Fibroblast Proliferation | Activated ERK signaling pathway, leading to increased fibroblast proliferation and migration [2] [5]. | L929 mouse fibroblasts and human umbilical vein endothelial cells (HUVECs) in vitro [2] [5]. |
| Anti-diabetic / β-cell Protection | Protected pancreatic β-cells from gluco-/lipotoxicity; improved insulin secretion and lowered blood glucose in vivo [6]. | Diabetic mouse model; promoted Pdx1 expression via Erk1/2 pathway [6]. |
A key study directly addressed the challenge of drug delivery to wound sites. Researchers developed an inflammation-targeted emulsion gel for DP, leveraging the positively charged nature of inflammatory tissues [3].
For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments.
1. In Vivo Wound Healing Model in Rats
(Initial area - Area at day n) / Initial area × 100% [1].2. In Vitro Fibroblast Proliferation Assay
Based on the gathered research, DP's therapeutic effects are mediated through multiple signaling pathways. The following diagram synthesizes these key mechanisms, particularly in the context of wound healing.
DP's multi-target mechanism of action converges on promoting wound healing and mitigating diabetic complications.
To advance DP towards clinical application, future work should focus on filling the critical pharmacokinetic data gaps.
The following table summarizes the key molecular mechanisms and experimental evidence related to DP's activity:
| Mechanism of Action | Biological Effect | Experimental Evidence (Models Used) | Key Findings |
|---|---|---|---|
| Activation of Growth Pathways [1] [2] | Promotes fibroblast proliferation and tissue regeneration. | In vitro (NIH/3T3 fibroblasts); In vivo (rat wound model) [2] | Increased phosphorylation of ERK; promoted wound closure. |
| Regulation of Inflammatory Response [1] [3] [4] | Modulates cytokines and resolves chronic inflammation. | In vivo (diabetic rat wound model) [1] [3] | Reduced levels of TNF-α, IL-1β, IL-6; regulated TLR4/NF-κB pathway. |
| Promotion of Angiogenesis [1] [5] [4] | Stimulates the formation of new blood vessels. | In vivo (rat wound model) [1] [4] | Increased expression of VEGF, EGF; higher microvessel density (CD31+). |
| Activation of the Nrf2 Pathway [4] | Combats oxidative stress and inhibits ferroptosis. | In vitro (HUVECs); In vivo (DFU rat model); Network pharmacology [4] | Increased Nrf2, HO-1, GPX4; reduced ROS; effect reversed by Nrf2 inhibitor ML385. |
| Induction of Apoptosis in Cancer Cells [6] [7] | Inhibits proliferation and triggers cell death in tumor cells. | In vitro (MCF-7, PC-3, HeLa cells) [6] | Regulated Bcl-2/Bax; decreased mitochondrial membrane potential; activated caspase-9. |
For research reproducibility, here are the methodologies from some of the central studies on DP's wound-healing effects.
In Vivo Wound Healing Model in Diabetic Rats [3]
In Vitro Fibroblast Proliferation Assay [2]
The complex interplay of DP's mechanisms in promoting wound healing, especially in diabetic conditions, can be visualized as follows. This diagram integrates the key findings from the search results.
Summary of DP's multi-target mechanisms that converge to accelerate wound healing.
As of the latest publications, the biosynthetic pathway of dracorhodin in the Daemonorops draco plant remains uncharacterized [4] [8]. Future research to elucidate this pathway could involve:
Modern research has elucidated DP's mechanisms in wound healing, particularly for diabetic foot ulcers (DFU), revealing a multi-targeted action. The following diagram outlines the key cellular pathways involved in this process.
Key cellular pathways of this compound in wound healing.
Quantitative data from animal studies demonstrates DP's significant effect on wound healing and its influence on key growth factors.
| Efficacy Measure / Factor | Experimental Findings | Significance |
|---|---|---|
| Wound Healing Rate | DP groups showed significantly higher wound closure rates (e.g., ~90% by day 21) compared to model control groups (~82%) [1]. | Demonstrates direct, quantifiable improvement in wound repair [2]. |
| EGF Expression | A 49.9% improvement in EGF expression was observed on day 14 in the targeted DP gel group compared to the non-targeted group [1] [3]. | EGF is critical for promoting cell proliferation and re-epithelialization. |
| bFGF Expression | A 45.5% improvement in bFGF expression was observed on day 7 in the targeted DP gel group [1] [3]. | bFGF is vital for fibroblast growth and angiogenesis (new blood vessel formation). |
| Inflammatory Markers | DP treatment significantly downregulated pro-inflammatory cytokines like TNF-α and IL-1β [2] [4]. | Resolves chronic inflammation, a major barrier to diabetic wound healing. |
The following is a standard protocol for evaluating the efficacy of DP on wound healing in a diabetic rat model, as detailed in the search results [5] [4].
1. Animal Model Establishment
2. Grouping and Dosing
3. Sample Collection and Analysis
Dracorhodin perchlorate (DP) represents a synthetically stabilized analogue of the natural anthocyanin red pigment dracorhodin, which is isolated from the traditional Chinese medicine "Dragon's Blood" - a resin obtained from the palm species Daemonorops draco [1] [2]. Due to the inherent instability of natural dracorhodin, which is prone to reduction to its monomeric form, the perchlorate derivative has emerged as the preferred compound for scientific investigation, offering enhanced stability while maintaining biological activity [1]. DP has attracted significant research attention due to its diverse pharmacological profile, demonstrating remarkable anti-neoplastic properties against various cancer cell lines while also exhibiting wound-healing capabilities in diabetic and normal wound models [1] [2] [3].
The MTT assay protocol stands as a cornerstone methodology in cell biology for evaluating cell viability and proliferation, particularly valuable in drug discovery, toxicology, and cancer research [4]. This colorimetric assay operates on the principle of enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [4]. The intensity of the purple coloration directly correlates with the number of viable cells and provides a quantitative measure of mitochondrial integrity and overall cellular metabolic activity [4]. The widespread implementation of the MTT assay in DP research has been instrumental in elucidating its concentration-dependent and time-dependent effects on diverse cell types, providing critical insights for both oncological applications and tissue regeneration studies [2] [3] [5].
MTT Solution Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication until completely dissolved, then filter sterilize using a 0.2 μm filter. Aliquot and store at -20°C, where the solution remains stable for at least 6 months. Avoid storage at 4°C for extended periods beyond a few days [4].
MTT Solvent Preparation: Prepare solubilization solution consisting of 4 mM HCl and 0.1% NP-40 in isopropanol. This solution will be used to dissolve the insoluble formazan crystals formed during the assay [4].
DP Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration appropriate for generating the desired test concentrations. Ensure that the final DMSO concentration in cell cultures does not exceed 0.1% to avoid solvent toxicity [3] [6].
Seed cells in a 96-well plate at an optimal density (typically 1×10⁴ to 1.5×10⁴ cells per well in 150-200 μL culture medium) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂) [2] [3].
Prepare serial dilutions of DP in serum-free medium or PBS, ensuring a concentration range that typically spans from 10-160 μM based on published studies [3] [6]. Include vehicle controls containing the same concentration of DMSO as used in treated wells.
Remove culture medium from cells and add fresh medium containing the various concentrations of DP. Include appropriate controls: blank wells (medium without cells), vehicle control wells (cells with DMSO only), and untreated control wells (cells with medium only) [4] [3].
Incubate the treated cells for the desired exposure period (typically 24-72 hours) under standard culture conditions [3].
After treatment, carefully remove the media without disturbing the cell monolayer. For suspension cells, centrifuge the 96-well plate at 1,000 × g for 5 minutes before careful aspiration [4].
Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Alternatively, add an equal volume of MTT solution directly to the existing media, ensuring consistent media volumes across all wells [4].
Incubate the plate at 37°C for 3 hours to allow formazan crystal formation [4].
After incubation, carefully aspirate the MTT-containing medium and add 150 μL of MTT solvent to each well to dissolve the formazan crystals [4].
Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If crystals persist, pipette the liquid gently to ensure complete dissolution [4].
Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 630 nm recommended to correct for background absorbance. Complete reading within 1 hour after solubilization [4].
Calculate the average absorbance for each set of replicates.
Subtract the background absorbance (blank wells with medium only) from all experimental readings.
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [3].
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 - % Viability [4].
For IC₅₀ determination, generate dose-response curves using non-linear regression analysis of the percentage inhibition versus log(concentration) data.
Table 1: Cytotoxic effects of this compound on various human cancer cell lines as determined by MTT assay
| Cancer Type | Cell Line | DP Concentration Range | Exposure Time | IC₅₀/Effective Dose | Key Findings |
|---|---|---|---|---|---|
| Breast Cancer | MCF-7 | 0-100 μM | 24-72 h | Dose-dependent inhibition | DP inhibited growth via mitochondrial apoptosis pathway; induced Bax upregulation, Bcl-2 downregulation [2]. |
| Glioma | U87MG, T98G | 0-160 μM | 24-72 h | Dose- and time-dependent inhibition | DP induced G1/S cell cycle arrest via p53 and p21 upregulation; activated caspase-9/-3 [3]. |
| Esophageal Squamous Cell Carcinoma | ECA109, EC9706, KYSE410 | 10-100 μM | 24 h | Significant reduction at 40-80 μM | DP induced G2/M phase arrest and caspase-dependent apoptosis; inhibited JAK2/STAT3 and AKT/FOXO3a pathways [6]. |
| Prostate Cancer | PC-3 | Not specified | Not specified | Significant inhibition | DP induced apoptosis through mitochondrial pathways [2] [3]. |
| Gastric Adenocarcinoma | SGC-7901 | Not specified | Not specified | Significant inhibition | DP induced apoptosis via AKT/FOXO3a and NF-κB pathway inactivation [6]. |
| Melanoma | A375-S2 | Not specified | Not specified | Significant inhibition | DP triggered apoptosis through p38/JNK MAPK signaling pathways [6]. |
| Human Melanoma | A375 | Not specified | Not specified | Significant inhibition | DP induced apoptosis through mitochondrial pathways [2]. |
| Leukemia | HL-60 | Not specified | Not specified | Significant inhibition | DP increased Bax/Bcl-XL ratio and activated caspases [3]. |
The antiproliferative efficacy of DP demonstrates clear temporal and dose-response relationships across multiple cancer models. In glioma U87MG and T98G cells, DP treatment resulted in progressively reduced cell viability with increasing concentration and exposure duration [3]. Similarly, in breast cancer MCF-7 cells, DP exerted time-dependent growth inhibition, with more pronounced effects observed after 72 hours of exposure compared to 24 hours [2]. This pattern aligns with the mechanism of DP acting through cell cycle arrest and apoptosis induction, processes that require time for molecular initiation and execution. The concentration-response curve typically exhibits a sigmoidal pattern, with threshold effects observed at lower concentrations (10-20 μM), progressive inhibition at intermediate concentrations (40-80 μM), and often maximal cytotoxicity at higher concentrations (≥80 μM) [3] [6].
Table 2: Wound healing effects of this compound in rodent models
| Wound Model | DP Formulation | DP Concentration | Application Frequency | Key Outcomes | Proposed Mechanisms |
|---|---|---|---|---|---|
| Diabetic Foot Ulcer (Rat) | Ointment in Vaseline | 50, 100, 200 μg/mL | Once daily | Dose-dependent healing acceleration; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS [5]. | Activation of Nrf2 pathway; inhibition of ferroptosis; reduced lipid peroxidation [5]. |
| Diabetic Wound (Rat) | Ointment in Vaseline | 200 μg/mL | Not specified | Improved healing rate; normalized inflammatory cell infiltration; increased eNOS and NO [7]. | Regulation of TLR4 pathway; reduction of inflammatory factors (TNF-α, IL-1β, COX-2, iNOS) [7]. |
| Scalding Wound (Rat) | Inflammation-targeted emulsion gel | Not specified | Not specified | Superior healing compared to non-targeted gel; enhanced growth factor expression [1]. | Promotion of EGF and bFGF expression; deeper skin penetration due to electrostatic targeting [1]. |
| Skin Wound (Rat) | Ointment | 0.2 mg/mL | Not specified | Promoted fibroblast proliferation; accelerated wound closure [7]. | Increased EGF and VEGF expression; inflammation regulation through TNF-α reduction [7]. |
The wound healing efficacy of DP has been quantitatively assessed through regular measurement of wound areas over time. In diabetic rat models, DP treatment at 200 μg/mL demonstrated significantly enhanced healing rates compared to vehicle controls, with approximately 45-50% improvement in growth factor expression (bFGF at day 7 and EGF at day 14) [1]. The therapeutic response to DP exhibited a clear dose-dependency, with high-dose formulations (200 μg/mL) producing the most pronounced effects, followed by medium-dose (100 μg/mL) and low-dose (50 μg/mL) preparations [5]. The inflammatory-targeted emulsion gel formulation of DP demonstrated superior transdermal penetration and wound healing efficacy compared to non-targeted formulations, attributed to its enhanced electrostatic adsorption to positively charged inflammatory tissues [1]. This targeted approach resulted in accelerated wound closure, improved histological organization, and enhanced expression of critical growth factors central to the regenerative process.
The anti-cancer mechanisms of DP involve a complex interplay of multiple signaling pathways that converge to induce cell cycle arrest and apoptosis. A central mechanism involves the mitochondrial apoptotic pathway, wherein DP treatment promotes the upregulation of pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2, resulting in decreased mitochondrial membrane potential and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) [2] [3]. This mitochondrial permeabilization initiates the caspase activation cascade, particularly involving caspase-9 and its downstream effectors, even in caspase-3-deficient MCF-7 cells [2]. Additionally, DP modulates critical signaling pathways including inhibition of JAK2/STAT3 and AKT/FOXO3a pathways in esophageal squamous cell carcinoma [6], suppression of PI3K/Akt and NF-κB activation in prostate cancer [2], and activation of p38/JNK MAPK signaling in melanoma cells [6]. DP also exerts cell cycle disruption by inducing G1/S or G2/M phase arrest through upregulation of p53 and p21, and simultaneous downregulation of Cdc25A, Cdc2 and phosphorylated Cdc2 [3] [6].
Diagram 1: Molecular mechanisms of this compound in cancer cells and wound healing models
The pro-healing mechanisms of DP involve multifaceted approaches to tissue regeneration, particularly in compromised diabetic wounds. DP significantly modulates inflammatory responses through regulation of the TLR4 pathway and subsequent reduction of pro-inflammatory factors including TNF-α, IL-1β, COX-2, and iNOS [7]. In diabetic wound models, DP corrects the prolonged inflammatory phase characteristic of impaired healing, thereby facilitating the normal progression to proliferative and remodeling phases [7]. A prominent mechanism involves activation of the Nrf2 pathway, which counteracts the excessive oxidative stress and ferroptosis implicated in diabetic foot ulcer pathogenesis [5]. DP treatment also enhances angiogenesis through increased expression of VEGF and other pro-angiogenic factors, while promoting collagen synthesis and fibroblast proliferation via regulation of the ERK signaling pathway [7]. Furthermore, DP accelerates wound healing by increasing eNOS protein expression and NO content in the later stages of wound repair, facilitating vascular regeneration and tissue remodeling [7].
Cell Density Optimization: Conduct preliminary experiments to determine optimal seeding density for each cell line to ensure logarithmic growth throughout the assay period. Overly confluent cultures may exhibit reduced metabolic activity and diminished sensitivity to DP treatment [4].
Serum Considerations: Use serum-free media during MTT incubation to prevent interference with formazan crystal formation and solubilization. Serum components can generate background absorbance and potentially affect the accuracy of viability measurements [4].
Solubilization Verification: Ensure complete dissolution of formazan crystals by extending shaking duration or gently pipetting the solvent if necessary. Incomplete solubilization will result in inaccurate absorbance readings and compromised data quality [4].
Background Controls: Include appropriate background controls containing culture media with MTT but without cells to account for any background absorbance. This is particularly important when using phenol red-containing media or when testing compounds that might interact directly with MTT [4].
Time Course Analysis: Incorporate multiple time points (e.g., 24, 48, 72 hours) to capture the temporal dynamics of DP effects, as its mechanisms may involve sequential molecular events that evolve over time [3] [6].
High Background Signals: This may result from incomplete removal of media containing phenol red or serum components. Ensure careful aspiration and consider washing wells with PBS before adding MTT solution [4].
Low Absorbance Values: May indicate insufficient cell numbers, inadequate MTT incubation time, or incomplete formazan solubilization. Optimize cell seeding density and extend MTT incubation if necessary, not exceeding 4 hours to avoid toxicity [4].
High Variability Between Replicates: Often caused by inconsistent cell seeding, uneven distribution of DP solution, or inaccurate pipetting during media changes. Ensure thorough mixing of DP stock solutions and use calibrated pipettes [4].
Inconsistent DP Effects: May stem from instability of DP in solution. Prepare fresh DP stock solutions for each experiment and verify solvent concentration does not exceed cytotoxic levels (typically ≤0.1% DMSO) [3] [6].
Diagram 2: Experimental workflow for MTT assay with this compound
This compound represents a promising therapeutic agent with dual functionality in both oncological and wound healing applications. The comprehensive MTT assay protocols outlined in this document provide researchers with standardized methodologies for evaluating the cellular responses to DP treatment across diverse experimental models. The concentration-dependent cytotoxicity observed in various cancer cell lines, coupled with the dose-accelerated wound healing in diabetic models, underscores the importance of careful dose optimization for specific therapeutic applications. The multiple molecular mechanisms identified—including modulation of mitochondrial apoptosis pathways, cell cycle regulation, inflammatory response control, and activation of the Nrf2 pathway—provide a robust scientific foundation for further investigation and development of DP as a potential therapeutic agent. As research continues, standardization of assay protocols and attention to technical considerations will ensure the generation of reliable, reproducible data to advance our understanding of this promising compound's full therapeutic potential.
This compound (DP) is a synthetic analogue of the natural red pigment dracorhodin found in "Dragon's Blood," a traditional Chinese medicine derived from the fruit of Daemonorops draco plants. [1] [2] DP has demonstrated potent antitumor properties across various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A375-S2 (melanoma) cells. [3] [2] [4] Its primary mechanism of action involves triggering programmed cell death (apoptosis) through multiple interconnected pathways, with caspase activation representing a central event in this process. [3] [2] [5]
The compound exerts its pro-apoptotic effects through a multi-target mechanism, altering the balance of Bcl-2 family proteins, generating reactive oxygen species (ROS), and activating both initiator and executioner caspases. [3] [2] [5] These coordinated molecular events converge to induce characteristic apoptotic phenotypes, including DNA fragmentation, membrane blebbing, and eventual phagocytosis of cellular debris. [6] This document provides comprehensive application notes and detailed experimental protocols for investigating DP-induced apoptosis, with particular emphasis on caspase activation mechanisms, to support researchers in cancer biology and drug development.
DP directly targets mitochondrial integrity through modulation of Bcl-2 family proteins. Treatment with DP consistently decreases the expression of anti-apoptotic Bcl-XL while increasing the expression of pro-apoptotic Bax, thereby disrupting mitochondrial membrane potential (ΔΨm). [3] [2] [5] This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. [2] The released cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation, which subsequently activates downstream executioner caspases. [2] [6] In MCF-7 cells (which lack functional caspase-3), DP-induced apoptosis occurs through this mitochondrial pathway with involvement of caspase-9 and AIF release. [2]
DP treatment activates a broad spectrum of caspases across multiple cancer cell lines. Evidence indicates DP increases activities of caspase-1, -3, -8, -9, and -10 in HeLa cells. [3] [5] In A375-S2 melanoma cells, caspase-3 and -8 are activated, followed by degradation of key caspase-3 substrates including inhibitor of caspase-activated DNase (ICAD) and poly-(ADP-ribose) polymerase (PARP). [4] The hierarchical caspase activation begins with initiator caspases (-8, -9, -10) and progresses to executioner caspases (-3, -6, -7), culminating in the characteristic biochemical and morphological changes of apoptosis. [3] [6]
DP induces sustained ROS generation in treated cells, which contributes to its pro-apoptotic effects. [3] [5] This ROS generation creates oxidative stress that further amplifies mitochondrial damage and caspase activation. Interestingly, caspase inhibitors (including caspase-1 and caspase-3 inhibitors) can attenuate DP-induced ROS generation, suggesting a positive feedback loop between caspase activation and oxidative stress. [3] [5] The altered intracellular redox status represents a significant component of DP's mechanism of action.
Beyond the core apoptotic machinery, DP influences multiple signaling networks. In A375-S2 cells, DP increases p53 and p21WAF1 protein expression and induces sustained phosphorylation of JNK and p38 MAPKs. [4] Inhibition studies demonstrate that JNK and p38 MAPK inhibitors partially reduce DP-induced cell death, while MEK inhibitors augment it. [4] Additionally, the phosphatidylinositol 3-kinase (PI3-K) family inhibitor wortmanin and tyrosine kinase inhibitor genistein can rescue viability loss induced by DP. [4] These findings indicate cross-talk between multiple signaling pathways in DP-mediated apoptosis.
Table 1: DP-induced apoptotic effects across various cancer cell lines
| Cell Line | Cancer Type | Key Apoptotic Effects | Caspases Activated | Regulated Proteins | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical cancer | DNA fragmentation, increased ROS | Caspase-1, -3, -8, -9 | ↑Bax, ↓Bcl-XL, PARP cleavage | [3] [5] |
| MCF-7 | Breast cancer | Mitochondrial pathway activation | Caspase-9 | ↑Bax, ↓Bcl-2, cytochrome c release, AIF release | [2] |
| A375-S2 | Melanoma | Synergistic with Fas activation | Caspase-3, -8 | ↑p53, ↑p21, ↑Bax/Bcl-2 ratio, PARP cleavage | [4] |
| Various tumor lines | Multiple | Growth inhibition, apoptosis | Caspase-3, -8, -9, -10 | Altered Bcl-2 family balance | [5] |
Table 2: Caspase activation by DP and effects of caspase inhibitors
| Caspase Type | Role in Apoptosis | DP-induced Activation | Inhibitor Used | Inhibition Effect on DP-induced Death | Reference |
|---|---|---|---|---|---|
| Caspase-3 | Executioner caspase | Increased activity | z-DEVD-fmk | Attenuated ROS generation, reduced death | [3] [5] |
| Caspase-8 | Initiator caspase (extrinsic) | Increased activity | Not specified | Partial reversal of cell death | [4] |
| Caspase-9 | Initiator caspase (intrinsic) | Increased activity | Specific caspase-9 inhibitor | Reduced apoptosis in MCF-7 cells | [2] |
| Caspase-10 | Initiator caspase | Increased activity | z-AEVD-fmk | Reduced HeLa cell death | [3] [5] |
| Caspase-1 | Inflammatory caspase | Increased activity | Ac-YVAD-cmk | Reduced HeLa cell death, attenuated ROS | [3] [5] |
Principle: This protocol uses Annexin V-FITC and propidium iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [2]
Reagents:
Procedure:
Technical Notes:
Principle: Caspase activation can be detected through multiple methods including fluorometric assays, western blotting of caspase substrates, and immunofluorescence. [3] [2] [7]
Reagents:
Procedure:
Technical Notes:
Principle: DP-induced caspase activation leads to cleavage of specific substrates such as PARP, which can be detected by western blotting as evidence of functional caspase activity. [3] [2]
Reagents:
Procedure:
Technical Notes:
Principle: DP decreases mitochondrial membrane potential (ΔΨm), which can be detected using fluorescent dyes like Rhodamine 123. [2]
Reagents:
Procedure:
Technical Notes:
For in vitro studies, DP is typically dissolved in DMSO to create a stable stock solution. [2] The standard preparation method involves:
For animal studies, DP has been formulated in ointment bases. One documented method involves:
Recent advances include development of inflammation-targeted emulsion gels with negative zeta potential (-51.6 mV) for enhanced wound healing applications, which showed superior transdermal penetration compared to non-targeted formulations. [8]
This compound represents a promising multi-target agent for inducing apoptosis in cancer cells through coordinated modulation of mitochondrial function, caspase activation, and redox balance. The detailed protocols provided herein enable researchers to systematically investigate DP's mechanisms of action across diverse experimental models.
The consistent pattern of DP-induced caspase activation across multiple cancer cell lines, coupled with its effects on Bcl-2 family proteins and ROS generation, suggests potential for broad antitumor applications. Furthermore, the documented wound-healing properties of DP at lower concentrations [1] [8] highlight its context-dependent biological activities, warranting careful concentration optimization for specific research applications.
These application notes provide a foundation for standardized investigation of DP's pro-apoptotic mechanisms, facilitating comparison across studies and accelerating the development of DP-based therapeutic strategies.
This compound (DP) is a synthetic analogue of the anthocyanin red pigment dracorhodin, which is originally extracted from exudates of the fruit of Daemonorops draco, a traditional Chinese medicine commonly known as 'dragon's blood' [1] [2]. This compound has garnered significant research interest due to its potent anticancer properties observed across various human cancer cell lines. DP has demonstrated remarkable ability to inhibit cancer cell proliferation through the induction of apoptosis (programmed cell death) and cell cycle arrest at specific checkpoints, particularly the G2/M phase [3] [1]. The G2/M phase represents a critical regulatory point in the cell cycle where the cell verifies the completion of DNA replication and any necessary repairs before proceeding to mitosis, making it an attractive target for anticancer therapeutics.
Recent scientific investigations have revealed that DP exerts its antitumor effects through multifaceted molecular mechanisms involving the modulation of several key signaling pathways. Particularly noteworthy is its ability to simultaneously target multiple pathways that are frequently dysregulated in cancer cells, including the JAK2/STAT3 and AKT/FOXO3a pathways [3] [1]. This multi-target approach enhances its therapeutic potential by potentially reducing the likelihood of resistance development that often plagues single-target therapies. The compound's capacity to selectively induce apoptosis in cancer cells while exhibiting lower cytotoxicity in normal cells further positions it as a promising candidate for targeted cancer therapy [3] [1]. These properties have stimulated extensive research into DP's mechanisms of action and its potential applications in oncology drug development.
DP demonstrates dose-dependent and time-dependent cytotoxicity against a broad spectrum of human cancer cell lines while exhibiting relatively lower toxicity toward normal cells. This selective cytotoxicity is a highly desirable property for anticancer agents. In human esophageal squamous cell carcinoma (ESCC) cells, DP significantly reduced cell viability with greater potency than in normal human liver LO2 cells, indicating its cancer-selective toxicity [3] [1]. Similar antiproliferative effects have been observed in other cancer types, including breast cancer, lung cancer, and melanoma, underscoring the broad therapeutic potential of this compound [2] [4].
The concentration range at which DP exerts its antitumor effects varies somewhat between different cancer cell types, reflecting differences in cellular context and molecular characteristics. In ESCC cell lines, DP treatment resulted in significant growth inhibition across multiple cell lines (ECA109, EC9706, and KYSE410) [1]. In human breast cancer MCF-7 cells, which notably lack functional caspase-3 due to a genetic deletion, DP still effectively induced apoptosis through alternative cell death pathways, demonstrating its ability to engage multiple mechanisms to eliminate cancer cells [2] [5].
Table 1: Antiproliferative Effects of this compound Across Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | ECA109, EC9706, KYSE410 | Significant reduction in viability; selective toxicity vs. normal LO2 cells | Concentration-dependent (0-160 µM) | [3] [1] |
| Breast Cancer | MCF-7 | Dose- and time-dependent growth inhibition; caspase-3 independent apoptosis | 60 µM at 24 hours | [2] [5] |
| Lung Squamous Carcinoma | SK-MES-1 | Decreased viability; morphological changes; DNA damage | 40-80 µM (significant effects) | [4] |
DP induces G2/M phase cell cycle arrest through precise modulation of key cell cycle regulatory proteins. In human esophageal squamous cell carcinoma cells, DP treatment resulted in the upregulation of cyclin-dependent kinase inhibitors p21 and p27, which play crucial roles in halting cell cycle progression [3] [1]. Simultaneously, DP treatment led to the downregulation of cyclin B1 and Cdc2, two proteins that form a complex essential for the transition from G2 to M phase [3] [1]. This coordinated regulation creates a powerful blockade at the G2/M checkpoint, preventing cells with potentially damaged DNA from proceeding to mitosis and thereby maintaining genomic integrity or initiating apoptosis in severely damaged cells.
The molecular events underlying DP-induced cell cycle arrest involve complex signaling networks. In human lung squamous carcinoma SK-MES-1 cells, DP was shown to induce G1/G0 phase arrest rather than G2/M arrest, indicating that the specific cell cycle effects of DP may be cell context-dependent [6] [4]. This differential effect highlights the importance of cellular environment in determining the specific response to DP treatment. In both scenarios, however, DP-mediated cell cycle arrest was associated with activation of p53, a critical tumor suppressor protein known as the "guardian of the genome" [4]. p53 activation leads to transcriptional upregulation of p21, which subsequently inhibits cyclin-CDK complexes necessary for cell cycle progression.
Table 2: Molecular Regulators of DP-Induced Cell Cycle Arrest
| Regulatory Molecule | Function in Cell Cycle | Effect of DP Treatment | Functional Consequences |
|---|---|---|---|
| p21 | Cyclin-dependent kinase inhibitor | Upregulation | Cell cycle arrest at G1 or G2 checkpoints |
| p27 | Cyclin-dependent kinase inhibitor | Upregulation | Enhanced inhibition of CDK activity |
| Cyclin B1 | Regulatory subunit for G2/M transition | Downregulation | Inhibition of mitosis entry |
| Cdc2 (CDK1) | Catalytic subunit of M-phase promoting factor | Downregulation | Blocked G2 to M phase progression |
| p53 | Tumor suppressor transcription factor | Upregulation/Activation | Transcriptional activation of p21 and pro-apoptotic genes |
The JAK2/STAT3 signaling pathway has been identified as a critical target of DP in ESCC cells [3] [1]. JAK2 (Janus kinase 2) phosphorylates and activates STAT3 (signal transducer and activator of transcription 3), which then translocates to the nucleus and functions as a transcription factor for genes promoting cell survival, proliferation, and cell cycle progression. DP treatment significantly decreased phosphorylation of both JAK2 and STAT3, thereby inhibiting this pro-survival signaling axis and contributing to cell cycle arrest and apoptosis induction [3] [1].
Similarly, DP targets the AKT/FOXO3a pathway, which plays a pivotal role in cell survival and proliferation. AKT (protein kinase B) normally phosphorylates FOXO3a (forkhead box O3a), leading to its cytoplasmic sequestration and inactivation. DP treatment reduced AKT phosphorylation and consequently decreased phosphorylated FOXO3a, allowing active FOXO3a to translocate to the nucleus and activate transcription of target genes involved in cell cycle arrest and apoptosis [3] [1]. The simultaneous inhibition of these two critical pathways represents a powerful mechanism through which DP induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.
Diagram 1: Molecular mechanism of DP-induced G2/M cell cycle arrest. DP inhibits JAK2/STAT3 and AKT/FOXO3a pathways, leading to upregulation of p21 and p27, which suppress cyclin B1 and Cdc2, resulting in G2/M arrest.
DP induces apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, creating a comprehensive cell death response in cancer cells. The extrinsic pathway is initiated by DP's upregulation of death receptor 4 (DR4) and DR5, which are cell surface receptors that activate caspase-8 upon ligand binding [3] [1]. The intrinsic pathway is triggered by DP-mediated modulation of Bcl-2 family proteins, characterized by decreased anti-apoptotic Bcl-2 expression and increased pro-apoptotic Bax expression [2] [4]. This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the dissipation of mitochondrial membrane potential (ΔΨm) and release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm [2] [4] [5].
The convergence of both apoptotic pathways leads to activation of effector caspases that execute the apoptotic program. Western blot analyses have demonstrated that DP treatment increases the levels of cleaved caspase-3, cleaved caspase-7, and cleaved caspase-9 [3] [1]. Additionally, DP induces the cleavage of poly(ADP-ribose) polymerase (PARP), a key DNA repair protein that is inactivated by caspase-mediated cleavage during apoptosis, facilitating cellular dismantling [3] [1]. The apoptotic cell death induced by DP can be effectively reversed by the broad-spectrum caspase inhibitor Z-VAD-FMK, confirming the caspase-dependent nature of this process [3] [1].
The mitochondrial pathway plays a central role in DP-induced apoptosis across various cancer types. In human breast cancer MCF-7 cells, which lack functional caspase-3, DP still effectively induces apoptosis through caspase-independent mechanisms involving AIF [2] [5]. Following DP treatment, AIF translocates from the mitochondria to the nucleus, where it triggers chromatin condensation and large-scale DNA fragmentation, culminating in apoptosis [2] [5]. This demonstrates DP's ability to engage alternative cell death mechanisms when specific caspase components are deficient.
DP has also been shown to increase reactive oxygen species (ROS) generation in cancer cells [4]. Elevated ROS levels contribute to the dissipation of mitochondrial membrane potential and amplify the apoptotic signal by causing oxidative damage to cellular components. In lung squamous carcinoma SK-MES-1 cells, DP-induced ROS generation preceded apoptosis, and antioxidant treatment could partially attenuate DP-induced cell death, indicating the functional significance of oxidative stress in DP's mechanism of action [4]. This ROS-mediated amplification of apoptotic signaling represents an important aspect of DP's multifaceted approach to eliminating cancer cells.
Diagram 2: Apoptosis pathways induced by DP. DP triggers both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, converging on execution phase caspases and effectors that lead to apoptotic cell death.
Protocol 1: Cell Counting Kit-8 (CCK-8) Assay for Cell Viability
Protocol 2: MTT Assay for Cell Proliferation
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Distribution
Protocol 4: Western Blot Analysis of Cell Cycle Regulators
Table 3: Key Antibodies for Detecting Cell Cycle and Apoptosis Markers
| Target Protein | Supplier | Catalog Number | Dilution | Function |
|---|---|---|---|---|
| p21 | Abcam | ab188224 | 1:1000 | CDK inhibitor |
| p27 | Abcam | ab92741 | 1:1000 | CDK inhibitor |
| Cyclin B1 | Cell Signaling Technology | 12231T | 1:1000 | G2/M regulator |
| Cdc2 | Cell Signaling Technology | 9116T | 1:1000 | G2/M CDK |
| Cleaved Caspase-3 | Cell Signaling Technology | 9661T | 1:500 | Apoptosis execution |
| PARP | Abcam | ab32138 | 1:1000 | Apoptosis substrate |
| Bcl-2 | Cell Signaling Technology | 4223T | 1:1000 | Anti-apoptotic |
| Bax | Cell Signaling Technology | 2772S | 1:1000 | Pro-apoptotic |
| β-actin | Cell Signaling Technology | 4970T | 1:2000 | Loading control |
Protocol 5: Annexin V-FITC/PI Double Staining for Apoptosis
Protocol 6: Mitochondrial Membrane Potential Assessment
Protocol 7: Nuclear Morphology Assessment with Hoechst Staining
This compound represents a promising anticancer agent with demonstrated efficacy against multiple cancer types through induction of G2/M cell cycle arrest and apoptosis. Its ability to simultaneously target multiple signaling pathways (JAK2/STAT3 and AKT/FOXO3a) and engage both extrinsic and intrinsic apoptotic pathways enhances its therapeutic potential [3] [1]. The compound's selective cytotoxicity toward cancer cells while sparing normal cells further supports its development as a potential chemotherapeutic agent [3] [1].
The experimental protocols outlined in this document provide comprehensive methodologies for investigating DP's mechanisms of action, particularly its effects on cell cycle progression and apoptosis induction. These techniques enable researchers to quantitatively assess DP's anticancer activity and elucidate its molecular targets. Future research directions should focus on in vivo validation of these effects, assessment of combination therapies with existing chemotherapeutic agents, and further exploration of DP's structure-activity relationships to potentially develop more potent analogues with improved pharmacological properties.
Dracorhodin perchlorate (DP) is a primary bioactive flavonoid isolated from the traditional Chinese medicine Dragon's Blood (Daemonorops draco Bl.). It has been identified as a key component responsible for the resin's wound-healing properties, which are documented in ancient texts and confirmed by modern clinical studies. Recent scientific investigations have elucidated its potent multi-target mechanisms in accelerating the healing of diabetic foot ulcers (DFU), a severe and complex complication of diabetes. The quality standard for Dragon's Blood in the Chinese Pharmacopoeia is based on its DP content, underscoring its therapeutic importance [1] [2].
The compound's efficacy stems from its ability to simultaneously address multiple pathological features of DFU, including chronic inflammation, excessive oxidative stress, impaired angiogenesis, and disrupted cellular proliferation. A pivotal 2025 study identified that DP promotes DFU healing primarily through the activation of the Nrf2 signaling pathway and the subsequent inhibition of ferroptosis, a type of iron-dependent programmed cell death that impedes wound recovery under hyperglycemic conditions [1]. Furthermore, DP has been shown to modulate other critical pathways, such as the ERK signaling cascade, to directly stimulate fibroblast proliferation, which is essential for tissue repair [3]. The table below summarizes the core mechanisms and supporting evidence.
Table 1: Core Mechanisms of this compound in DFU Wound Healing
| Mechanism of Action | Key Molecular Targets/Effects | Experimental Evidence |
|---|---|---|
| Activation of Nrf2 Pathway & Inhibition of Ferroptosis | ↑ Nrf2, ↑ GPX4, ↑ HO-1, ↑ SLC7A11; ↓ ROS, ↓ Lipid peroxidation [1]. | Network pharmacology, molecular docking, and in vitro validation in HUVECs; effect blocked by Nrf2 inhibitor ML385 [1]. |
| Promotion of Fibroblast Proliferation | ↑ phosphorylated-ERK; ↑ SERPINH1 staining in wound tissue [3]. | In vitro L929 fibroblast assays and in vivo rat model; proliferation halted by ERK siRNA [3]. |
| Anti-inflammatory Action | ↓ TNF-α, ↓ IL-6, ↓ IL-1, ↓ hs-CRP [4] [5]. | ELISA measurements in DFU rat serum and tissue [4] [5]. |
| Upregulation of Growth Factors | ↑ VEGF, ↑ PDGF, ↑ EGF, ↑ bFGF [1] [2]. | Histopathological analysis and ELISA in rat wound tissue [1] [2]. |
| Angiogenesis and Collagen Synthesis | Enhanced collagen deposition and microvascular formation [1]. | Histopathological examination of wound tissue in DFU rats [1]. |
This section provides detailed methodologies for key in vivo and in vitro experiments to evaluate the efficacy of DP in DFU models.
This protocol is adapted from published studies to assess the topical application of DP on wound healing [1] [5].
Acclimatization and Grouping:
Induction of Diabetes:
Creation of DFU Wound:
Treatment Administration:
Monitoring and Sample Collection:
This protocol evaluates the direct effect of DP on skin fibroblasts, key cells in wound repair [3].
Cell Culture and Seeding:
DP Treatment:
Cell Proliferation Assay (CCK-8):
Cell Migration Assay (Transwell):
Mechanistic Inhibition:
The following table consolidates key quantitative findings from animal and cell studies, demonstrating the dose-dependent efficacy of DP.
Table 2: Summary of Quantitative Efficacy Data for this compound
| Model System | DP Treatment | Key Outcomes | Reference |
|---|---|---|---|
| DFU Rat Model | 50, 100, 200 µg/mL (topical) | Accelerated wound closure in a dose-dependent manner; Enhanced collagen synthesis and angiogenesis; Upregulated VEGF, PDGF, EGF; Downregulated TNF-α, IL-6, ROS. | [1] |
| HUVECs (In Vitro) | 12.5, 25 µM | Improved cell viability and migration; Decreased ROS and lipid peroxidation levels via Nrf2 activation. Effects attenuated by Nrf2 inhibitor ML385. | [1] |
| L929 Fibroblasts (In Vitro) | 12-24 hour treatment | Significantly induced fibroblast proliferation associated with increased phosphorylated-ERK. Proliferation halted by ERK siRNA. | [3] |
| DFU Rat Model | Topical application | Downregulated IL-1, hs-CRP, and TNF-α levels; 114 metabolites identified as potentially important for therapeutic effects. | [4] [5] |
| Rat Skin Wound | Inflammation-targeted emulsion gel | Better transdermal penetration; bFGF expression on day 7 and EGF expression on day 14 showed 45.5% and 49.9% improvement, respectively, vs. non-targeted gel. | [2] |
To enhance therapeutic efficacy, an advanced inflammation-targeted emulsion gel has been developed. This formulation leverages the negative electrical potential of inflamed wound tissue [2].
The therapeutic effect of DP involves multiple interconnected signaling pathways. The diagram below illustrates the primary mechanisms identified through current research.
This compound represents a highly promising natural compound for the development of advanced DFU therapies. Its multi-target mechanism, targeting the Nrf2/ferroptosis axis, ERK-driven proliferation, and inflammation, addresses the complex pathology of diabetic wounds. The development of innovative formulations, such as inflammation-targeted emulsion gels, further enhances its translational potential by improving drug delivery and efficacy. The protocols and data summarized herein provide a robust foundation for researchers and drug development professionals to advance DP towards preclinical and clinical application.
This compound (DP) is a chemically synthesized analog of dracorhodin, the main active flavonoid found in the traditional medicine "Dragon's Blood" [1] [2]. Dragon's Blood has been used for centuries to promote wound healing, and the content of dracorhodin is a key marker for its quality [1] [2].
Recent scientific studies have revealed that one of the key mechanisms through which DP accelerates wound healing is by promoting the formation of new blood vessels, a process known as angiogenesis [1]. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a widely accepted in vitro method to quantitatively study this process [3] [4]. When seeded on a basement membrane extract (e.g., Matrigel), HUVECs rapidly form capillary-like structures that mimic early stages of angiogenesis [4]. This assay is valued for being straightforward, reproducible, and suitable for screening pro- or anti-angiogenic compounds [3] [4].
Recent research provides quantitative evidence for DP's pro-angiogenic effects. The following table summarizes core experimental findings from a 2025 study that investigated DP's mechanism on DFU (Diabetic Foot Ulcer) healing [1]:
Table 1: Summary of Key Experimental Findings on this compound (DP) [1]
| Experimental Model | Treatment Groups | Key Parameters Measured | Major Findings |
|---|
| In Vitro (HUVECs) | DP (dose-dependent); DP + Nrf2 inhibitor ML385 | Cell Viability; Cell Migration; ROS Levels; Lipid Peroxidation; Tube Formation | Dose-dependent increase in cell viability and migration. Decrease in ROS and lipid peroxidation. Enhanced tube formation; effect attenuated by Nrf2 inhibitor ML385. | | In Vivo (DFU Rat Model) | Control, Model, rhEGF, DP-H (High), DP-M (Medium), DP-L (Low) | Wound Healing Rate; Collagen Synthesis; Angiogenesis; Growth Factors (VEGF, PDGF, EGF); Inflammation (TNF-α, IL-6) | Accelerated wound closure, especially in DP-H and DP-M groups. Enhanced collagen synthesis and angiogenesis. Increased levels of VEGF, PDGF, and EGF. Reduced levels of TNF-α and IL-6. |
The study concluded that the pro-angiogenic and wound-healing effects of DP are primarily mediated through the activation of the Nrf2 signaling pathway and the subsequent inhibition of ferroptosis (an iron-dependent form of cell death) [1].
This protocol is adapted from established methodologies for tube formation assays [3] [4] and incorporates specific application details for testing DP [1].
The experimental procedure for the tube formation assay can be visualized in the following workflow. The subsequent sections provide detailed instructions for each step.
The pro-angiogenic effect of DP is mechanistically linked to the activation of the Nrf2 pathway, which counteracts oxidative stress and inhibits ferroptosis, a key barrier to healing in diabetic wounds [1]. The diagram below illustrates this proposed signaling pathway.
| Validated Target | Biological Process / Pathway | Key Experimental Evidence | Binding / Affinity Data | Functional Outcome |
|---|---|---|---|---|
| CD147 (EMMPRIN / Basigin) | Ferroptosis induction, Chemosensitization [1] | Pull-down assay, Cellular Thermal Shift Assay (CETSA) [1] | KD = 17.6 μM (BLI) [1] | Promotes autophagy-dependent degradation of CD147 protein [1] |
| Nrf2 Pathway | Antioxidant response, Ferroptosis inhibition [2] | Molecular docking, Western blot (Nrf2, HO-1, GPX4), Nrf2 inhibitor (ML385) [2] | Favorable docking pose predicted [2] | Activates Nrf2 pathway; reduces ROS and lipid peroxidation [2] |
| EGFR / ERK Pathway | Fibroblast proliferation, Wound healing [3] | Western blot (p-ERK), ERK siRNA knockdown [3] | Not explicitly reported | Increases phosphorylated ERK, promoting cell proliferation [3] |
| PAH, GSTM1, DHFR, CAT | Metabolic regulation, Oxidative stress (DFU treatment) [4] | Integrated metabolomics & network pharmacology, Molecular docking [4] | Stable binding predicted by docking [4] | Improves wound healing via multiple targets and pathways [4] |
| Mitochondrial Apoptosis Proteins (Bcl-2, Bax) | Apoptosis induction (Cancer cells) [5] | Western blot, Flow cytometry (Mitochondrial Membrane Potential) [5] | Not explicitly reported | Regulates Bcl-2/Bax ratio; induces cytochrome c release and caspase-9 activation [5] |
To help you visualize the experimental journey from target identification to validation, particularly for the Nrf2 pathway, the following diagram outlines the key steps:
Here are the detailed methodologies for key experiments used to validate DP's targets.
This protocol is used for initial target prediction, as seen in studies of DP's interaction with Nrf2 pathway components and other hubs like PAH and CAT [2] [4].
These experiments confirm direct binding and functional consequences in a cellular context [1].
This protocol outlines the key steps to confirm DP's mechanism of action via the Nrf2 pathway, as demonstrated in DFU research [2].
The following diagram synthesizes the multi-faceted mechanisms of action of DP, particularly highlighting its role in activating the Nrf2 pathway to inhibit ferroptosis and promote diabetic foot ulcer (DFU) healing.
Dracorhodin perchlorate (DP) is a synthetically derived analogue of the natural anthocyanin red pigment dracorhodin, which is extracted from the traditional medicinal resin "Dragon's Blood" obtained from Daemonorops draco and related species. Dragon's Blood has been used for centuries in traditional medicine systems, including Chinese, Greek, and Roman practices, for its diverse pharmacological properties including wound healing, anti-inflammatory, and antimicrobial effects. [1] [2] DP has emerged as a promising candidate for enhancing cutaneous wound healing through its modulation of critical cellular signaling pathways, particularly the Ras/MAPK cascade, which plays fundamental roles in regulating cell proliferation, differentiation, migration, and survival—all essential processes in tissue repair and regeneration. [3] [4]
The Ras/MAPK signaling pathway (also known as the Ras-Raf-MEK-ERK cascade) represents one of the most extensively studied intracellular signaling networks, functioning as a central regulator of cellular responses to external stimuli. This pathway begins with Ras proteins serving as molecular switches that alternate between GTP-bound (active) and GDP-bound (inactive) states. Upon activation, Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK, which translocates to the nucleus to modulate gene expression patterns that dictate cellular fate decisions. [5] The investigation of DP's effects on this pathway provides not only insights into its mechanism of action in wound healing but also reveals its potential applications in other therapeutic areas, including oncology, where paradoxical pro-apoptotic effects have been observed in certain cancer cell types. [1]
This compound exerts its biological effects primarily through the coordinated activation of multiple interconnected signaling pathways that collectively promote wound healing through enhanced cellular proliferation, migration, and survival. The primary mechanism involves EGFR transactivation, where DP treatment induces phosphorylation of the epidermal growth factor receptor, initiating downstream signaling cascades without direct ligand binding to EGFR. [3] This transactivation represents the entry point for DP's modulation of the Ras/MAPK pathway, as activated EGFR serves as a platform for recruiting adaptor proteins that ultimately lead to Ras activation.
Once Ras is activated through GDP/GTP exchange, it initiates a phosphorylation cascade through the MAPK pathway components. Research has demonstrated that DP treatment significantly enhances the phosphorylation and activation of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2), which serves as the final kinase in the canonical MAPK cascade. [3] [4] Additionally, DP simultaneously activates the PI3K/Akt/mTOR pathway, representing a parallel signaling axis that converges on cellular growth and metabolic regulation. This dual-pathway activation ensures comprehensive coordination of pro-healing responses across multiple cellular compartments. The transcriptional regulation downstream of these pathways involves activation of CREB (cAMP Response Element-Binding protein), which modulates expression of genes essential for cell cycle progression and survival. [3]
Beyond the core Ras/MAPK pathway, DP modulates several additional signaling networks that contribute to its wound healing efficacy. In human HaCaT keratinocytes, DP activates β-catenin signaling, which plays crucial roles in cell migration and epithelial regeneration during wound closure. [6] Simultaneously, DP enhances phosphorylation of p38 MAPK, a stress-responsive kinase that nonetheless contributes to cellular differentiation and migration processes in wound healing contexts. This multi-pathway activation strategy enables DP to address multiple aspects of the wound healing process simultaneously, from inflammation control to tissue regeneration and remodeling.
Table 1: Key Signaling Pathways Activated by this compound
| Pathway | Key Components | Biological Effects | Cell Types Demonstrated |
|---|---|---|---|
| EGFR/Ras/MAPK | EGFR, Ras, Raf, MEK, ERK, CREB | Enhanced fibroblast proliferation, migration | NIH/3T3 fibroblasts [3] |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Cell survival, metabolic regulation, protein synthesis | NIH/3T3 fibroblasts [3] |
| β-Catenin | β-catenin, GSK-3β | Keratinocyte migration, epithelial regeneration | HaCaT keratinocytes [6] |
| p38 MAPK | p38 MAPK | Cellular differentiation, stress response | HaCaT keratinocytes [6] |
The diagram below illustrates the integrated signaling network activated by DP treatment, highlighting the cross-talk between different pathways:
This compound exhibits dose-dependent efficacy across multiple cellular processes relevant to wound healing. Comprehensive cell viability assays using CCK-8 kits have demonstrated that DP concentrations between 2-3 μg/mL optimally stimulate fibroblast proliferation, with approximately 1.5 to 2-fold increases in cell viability observed after 24 hours of treatment compared to untreated controls. [3] Interestingly, higher concentrations (above 4 μg/mL) begin to show reduced proliferative effects, indicating a therapeutic window for optimal activity. In vivo studies using DP ointment applied to full-thickness wounds in Wistar rats have confirmed efficacy at concentrations ranging from 2.5 to 10 μg/mL, with the highest concentration showing the most pronounced healing acceleration. [2]
The temporal dynamics of DP-induced signaling reveal rapid pathway activation, with EGFR phosphorylation detectable within 5-10 minutes of treatment, followed by sequential phosphorylation of downstream effectors ERK and CREB within 15-30 minutes. [3] This rapid activation profile suggests direct modulation of early signaling events rather than secondary gene expression-mediated effects. The sustained activation of these pathways over 60 minutes indicates maintained signaling capacity rather than transient stimulation, which may contribute to the robust biological effects observed in long-term culture and in vivo wound models.
The functional consequences of DP signaling activation manifest over varying timeframes depending on the specific cellular process examined. Cell cycle progression analyses using flow cytometry demonstrate that DP treatment significantly increases the percentage of fibroblasts in S and G2/M phases within 24 hours, indicating enhanced proliferative capacity. [3] In scratch wound assays using HaCaT keratinocytes, DP significantly enhances cell migration and wound closure over 24-48 hours, with near-complete closure observed in DP-treated groups compared to partial closure in controls. [6] Complete wound closure in in vivo models occurs within 14-21 days with DP treatment, compared to significantly delayed closure in control groups. [2]
Table 2: Concentration and Time-Dependent Effects of this compound
| Parameter | Optimal Concentration | Timeframe | Effect Size | Experimental Model |
|---|---|---|---|---|
| Fibroblast Proliferation | 2-3 μg/mL | 24 hours | 1.5-2.0x increase | NIH/3T3 cells [3] |
| EGFR Phosphorylation | 3 μg/mL | 5-10 minutes | 3-4x increase | NIH/3T3 cells [3] |
| ERK Phosphorylation | 3 μg/mL | 15-30 minutes | 3-5x increase | NIH/3T3 cells [3] [4] |
| Wound Closure In Vivo | 10 μg/mL | 14 days | ~90% reduction | Wistar rat model [2] |
| Angiogenesis | 1-5 μg/mL | 48-72 hours | 2-3x vessel formation | Zebrafish embryo [7] |
Materials: this compound (≥99% purity, National Institutes for Food and Drug Control, Beijing, China), NIH/3T3 fibroblast cell line (Cell Bank of Chinese Academy of Sciences), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Trypsin-EDTA (0.25%), Cell Counting Kit-8 (CCK-8), phosphate-buffered saline (PBS). [3]
Procedure:
Principle: This assay exploits the specific binding between the Ras-binding domain (RBD) of Raf1 and active, GTP-bound Ras to affinity-purify activated Ras from cell lysates. [8]
Materials: Ras Activation Assay Biochem Kit (Cytoskeleton, Inc., Cat# BK008-S), cell lysis buffer, protease inhibitors, GTPγS (positive control), GDP (negative control), SDS-PAGE and western blot equipment. [8]
Procedure:
The following workflow diagram illustrates the key experimental procedures for assessing DP-induced Ras/MAPK activation:
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibodies (anti-phospho-EGFR, anti-phospho-ERK1/2, anti-phospho-CREB, anti-phospho-Akt, total protein antibodies, and GAPDH loading control), HRP-conjugated secondary antibodies, ECL detection reagents. [3]
Procedure:
In Vitro Scratch Wound Assay:
Cell Cycle Analysis by Flow Cytometry:
Successful implementation of DP Ras/MAPK activation assays requires careful attention to several critical parameters. Serum starvation duration must be optimized—typically 3 hours provides adequate synchronization without inducing stress responses. [3] DP solubility requires attention, as stock solutions in DMSO should be maintained below 0.1% final concentration in cell culture media to avoid solvent toxicity. [1] The temporal dynamics of pathway activation necessitate multiple early time points (5-60 minutes) to capture peak phosphorylation events, which may vary between cell types. [3]
Inhibition studies using pathway-specific inhibitors provide essential mechanistic validation. Pretreatment with AG1478 (EGFR inhibitor, 10 μM for 1 hour) should abolish DP-induced EGFR phosphorylation and downstream signaling. [3] Similarly, U0126 (MEK inhibitor, 10 μM) and LY294002 (PI3K inhibitor, 20 μM) effectively block their respective pathways, confirming specificity. Always include vehicle controls (DMSO at same concentration as DP groups) and positive controls (EGF for MAPK pathway activation) to ensure assay validity.
Common challenges in DP signaling studies include high background phosphorylation in control groups, which can be addressed by optimizing serum starvation duration and ensuring complete growth factor deprivation. Variable efficacy between DP batches necessitates quality verification through HPLC analysis and comparison to certified standards. [7] When assessing Ras activation, include both GTPγS (non-hydrolyzable GTP analog, positive control) and GDP (negative control) treated samples to validate the pull-down assay sensitivity and specificity. [8]
These application notes and protocols provide a comprehensive framework for investigating the molecular mechanisms through which this compound activates the Ras/MAPK signaling pathway to promote wound healing. The integrated experimental approaches enable researchers to dissect the complex signaling networks involved, from initial EGFR transactivation through downstream transcriptional regulation. The detailed methodologies support standardized investigation of DP's therapeutic potential while facilitating comparison across research platforms. Further application of these protocols may illuminate additional aspects of DP's pharmacological profile and potential clinical applications in regenerative medicine.
Overview of Mechanism Dracorhodin perchlorate (DP), a synthetic analogue of a compound found in the traditional Chinese medicine "dragon's blood", exhibits potent anti-cancer properties by inducing programmed cell death (apoptosis) in various cancer cell lines, including human breast cancer (MCF-7) and human lung squamous carcinoma (SK-MES-1) [1] [2]. The core mechanism involves the mitochondrial pathway (also known as the intrinsic pathway). DP disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to a decrease in Mitochondrial Membrane Potential (MMP), the release of apoptogenic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm, and the subsequent activation of executioner caspases, ultimately causing cell death [1] [2] [3].
Key Signaling Pathway The diagram below illustrates the sequence of molecular events triggered by DP treatment, culminating in apoptosis.
The table below consolidates quantitative data on DP's effects from multiple studies.
Table 1: Summary of Cytotoxic and Apoptotic Effects of DP
| Cancer Cell Line | DP Treatment (IC₅₀/Effective Range) | Key Apoptotic Markers & Changes | Primary Assays Used | Reference |
|---|---|---|---|---|
| MCF-7 (Human Breast Cancer) | Dose & time-dependent inhibition; 60 μmol/L for 24h used for mechanistic studies [1] | ↑ Bax expression; ↓ Bcl-2 expression; ↓ MMP; ↑ Cytochrome c release; ↑ AIF release; Activation of Caspase-9 [1] [3] | MTT, Annexin V/PI, Hoechst 33258, Rhodamine 123 (MMP), Western Blot, Real-time PCR [1] | |
| SK-MES-1 (Human Lung Cancer) | IC₅₀ ~40-80 μmol/L for 24h [2] | ↑ Bax; ↓ Bcl-2; ↓ MMP; Activation of Caspase-3 & PARP cleavage; ↑ AIF; ↑ ROS generation; G1/G0 cell cycle arrest [2] | MTT, Annexin V-FITC/PI, Hoechst 33342, Rhodamine 123 (MMP), Western Blot, Cell Cycle Analysis [2] | |
| SGC-7901 (Human Gastric Cancer) | Induced viability decrease and apoptosis [4] | ↑ p53 & p21 expression; ↑ Bax; ↓ Bcl-2 & Bcl-XL; ↓ MMP; Activation of Caspase-3 & PARP; Inhibition of PI3K/Akt & NF-κB [4] | MTT, Western Blot, Flow Cytometry [4] |
This colorimetric assay measures the metabolic activity of cells, reflecting the number of viable cells.
Inhibitory ratio (%) = [(A_control - A_sample) / A_control] × 100% [1] [2].This compound is a promising anti-cancer agent that effectively triggers apoptosis through the mitochondrial pathway. The protocols outlined provide a robust framework for researchers to investigate its mechanism of action, with precise measurement of mitochondrial membrane potential serving as a central readout for early apoptotic commitment.
This compound (DP) is a synthetic analogue of the antimicrobial anthocyanin red pigment, dracorhodin, which is isolated from the exudates of the fruit of Daemonorops draco, a traditional Chinese medicine also known as "dragon's blood" [1] [2]. This compound has gained significant research interest due to its potent biological activities, particularly its anti-cancer properties across various cancer cell lines and its role in promoting wound healing [1] [3]. DP has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer models through multiple signaling pathways [1] [4] [5]. Recent research has also identified CD147 as a direct molecular target of DP, revealing new mechanisms of action involving the induction of ferroptosis, a form of non-apoptotic cell death [4].
DP has demonstrated efficacy in inhibiting proliferation and inducing apoptosis in various cancer cell lines. The table below summarizes key findings from multiple studies:
Table 1: Anti-Cancer Effects of this compound Across Different Cell Models
| Cancer Type | Cell Line(s) | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| Glioma | U87MG, T98G | Dose- and time-dependent inhibition of proliferation; G1/S cell cycle arrest; apoptosis induction | ↑ p53, p21; ↓ Cdc25A, Cdc2; ↓ Mitochondrial membrane potential; ↑ Bax/Bim; ↓ Bcl-2; Activation of caspase-9/-3 | [1] |
| Pancreatic Ductal Adenocarcinoma | Multiple PDAC cell lines | Inhibits proliferation and migration; induces ferroptosis; synergizes with gemcitabine | Targets CD147 for degradation; ↑ ACSL4 via H3K9 lactylation; ↓ SREBP1/SCD1 pathway; Disruption of PUFA/MUFA balance | [4] |
| Gastric Cancer | SGC-7901 | Induces apoptosis and cell cycle arrest | Inhibits PI3K/Akt and NF-κB activation; ↑ p53 expression; ↑ p21 and Bax; Activation of caspase-3 and PARP cleavage | [5] |
| Breast Cancer | MCF-7 | Induces mitochondrial-mediated apoptosis in caspase-3 deficient cells | Regulates Bcl-2/Bax expression; ↓ Mitochondrial membrane potential; Release of AIF and cytochrome c; Activates caspase-9 | [2] |
| Acute Myeloid Leukemia | U937, THP-1 | Induces apoptosis and reduces mitochondrial membrane potential | ↑ ROS via miR-216b activation; ↓ c-Jun expression; ↑ CHOP and ATF4 | [6] |
Beyond its anti-cancer applications, DP has also shown significant potential in promoting wound healing. In a rat model, topical application of DP ointment (2.5-10 μg/mL) significantly accelerated wound healing compared to the control group [3]. This effect was associated with DP's ability to induce fibroblast proliferation through activation of the phosphorylated extracellular signal-regulated kinase (ERK) pathway. When ERK was inhibited with siRNA, DP failed to induce fibroblast proliferation, confirming the crucial role of this pathway [3]. Enhanced fibroblast proliferation in wound tissue was further confirmed by increased Serpin family H member 1 (SERPINH1) staining [3].
The following diagram illustrates the key signaling pathways through which this compound exerts its biological effects:
Purpose: To determine the inhibitory effect of DP on cell proliferation in a dose- and time-dependent manner.
Materials:
Procedure:
Purpose: To quantify DP-induced apoptosis using flow cytometry.
Materials:
Procedure:
Purpose: To evaluate DP-induced mitochondrial dysfunction using JC-1 staining.
Materials:
Procedure:
Purpose: To examine changes in expression of proteins involved in apoptosis and cell cycle regulation after DP treatment.
Materials:
Procedure:
While DP itself is not a transfection reagent, transfection techniques are essential for mechanistic studies of DP's action, such as validating molecular targets through gene knockdown or overexpression. The following table summarizes key optimization parameters for successful transfection experiments in DP research:
Table 2: Transfection Optimization Parameters for Supporting DP Mechanism Studies
| Parameter | Optimal Conditions | Considerations for DP Studies |
|---|---|---|
| Cell Health & Passage | >90% viability; passages 5-20 post-thawing [7] | Use consistent passage numbers for reproducible DP sensitivity |
| Cell Density | 70-90% confluency for adherent cells [8] [7] | Optimize for specific cell line being studied with DP |
| DNA Quality & Quantity | Endotoxin-free prep; OD 260/280 ratio 1.7-1.9; 0.1-0.2 μg/well (96-well) [7] | Co-transfection may be needed for rescue experiments with DP treatment |
| Reagent:DNA Ratio | Varies by reagent; typically 1:1 to 5:1 (v/w) [7] | Requires empirical optimization for each cell line |
| Complexation Medium | Serum-free (e.g., Opti-MEM) [8] [7] | Compatible with subsequent DP treatment |
| Incubation Time | 4-24 h; newer reagents may not require removal [7] | Consider timing with DP administration for sequential treatments |
| Difficult Cell Lines | Consider electroporation for hard-to-transfect cells [8] [9] | Essential for primary cells or cell lines resistant to lipid-based methods |
The following workflow diagram illustrates a systematic approach to optimizing transfection conditions for studies investigating DP's mechanisms of action:
This compound represents a promising natural compound-derived agent with demonstrated efficacy against various cancer types and potential applications in wound healing. Its multi-target mechanisms involving induction of apoptosis through mitochondrial pathways, cell cycle arrest, and more recently discovered induction of ferroptosis via CD147 targeting, make it an attractive candidate for further drug development. The experimental protocols outlined in this application note provide researchers with standardized methodologies for investigating DP's biological activities. Meanwhile, optimizing transfection procedures is essential for conducting mechanistic studies to fully elucidate DP's molecular targets and pathways. Future research directions should focus on further validating these mechanisms in vivo, exploring potential synergistic combinations with existing chemotherapeutic agents, and conducting preclinical toxicity assessments to advance DP toward clinical applications.
Here is a summary of the key physicochemical and handling information for DP to inform your experimental planning.
| Property | Specification | Source / Citation |
|---|---|---|
| Chemical Name | This compound; 5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate | [1] |
| CAS Number | 125536-25-6 | [1] |
| Molecular Formula | C({17})H({15})O({3})⁺.ClO({4})⁻ | [1] |
| Molecular Weight | 366.05 g/mol (theoretical exact mass) | [1] |
| Appearance | Yellow to orange solid powder | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | ~100 mg/mL (~272.67 mM) | [1] |
| Standard Stock Solution | Often dissolved in DMSO to make a primary stock solution (e.g., 500 µg/mL). | [2] [3] |
| In-vitro Working Concentration | Final DMSO concentration typically kept below 0.01% - 1% to avoid cytotoxicity. | [4] [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. Store in a sealed environment, protected from moisture. | [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [1] |
While DMSO is a standard solvent, several factors must be controlled to prevent experimental artifacts.
For certain applications, particularly in antimicrobial discovery, Cyrene (dihydrolevoglucosenone) has emerged as a promising bio-based, non-toxic alternative to DMSO [8].
The table below compares the two solvents for your assessment.
| Feature | Dimethyl Sulfoxide (DMSO) | Cyrene (Dihydrolevoglucosenone) |
|---|---|---|
| Source | Petroleum-derived | Derived from waste cellulosic biomass |
| Toxicity Profile | Well-known; cytotoxic at high concentrations. | Reported to have low toxicity. |
| Antimicrobial Effect | Yes, at higher concentrations. | Yes, at higher concentrations. Bactericidal effect observed at 100%, requiring dilution to 5% or lower to avoid interference. |
| Solvation Power | Excellent, broad-spectrum. | Comparable to DMSO for many drug-like compounds. |
| Key Advantage | Universal solvent, well-established protocols. | "Green" and sustainable solvent. May be an improvement for antimicrobial drug discovery as it does not offer protection from ROS-mediated bacterial killing. |
| Key Limitation | Inherent bioactivity that can interfere with assays. | Maximum solubility for some compounds (e.g., Melatonin) may be limited when working at non-toxic dilutions (e.g., 4 mg/mL at 5% Cyrene). Newer solvent, less established in protocols. |
| Recommended Use | Standard solvent with strict concentration control (<1%). | A viable alternative, especially for antimicrobial studies. Requires validation for your specific compound and assay system. |
This workflow outlines a standard method for assessing the effects of DP on cancer cells, based on published research [4] [3].
Here are some frequently encountered problems and their solutions.
Unexpected cytotoxicity in control groups with solvent.
DP precipitates out of solution in aqueous buffer.
Inconsistent results in protein-binding or enzymatic assays.
To help you contextualize your experimental results, the diagram below synthesizes the key anticancer mechanisms of DP identified in recent studies. DP primarily induces apoptosis and ferroptosis, and causes cell cycle arrest [9] [4].
The table below summarizes the recommended storage conditions for Dracorhodin Perchlorate [1]:
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20�C | 3 years | Store in a sealed, protected environment; avoid exposure to moisture. |
| Powder | 4�C | 2 years | Store in a sealed, protected environment; avoid exposure to moisture. |
| In solvent (e.g., DMSO) | -80�C | 6 months | - |
| In solvent (e.g., DMSO) | -20�C | 1 month | - |
| Shipping | Room Temperature | A few days | Considered stable at ambient temperature during ordinary shipping and time in Customs. |
For your troubleshooting guides, here are protocols and key findings from recent studies that illustrate this compound's (DP) application and mechanisms.
Recent studies highlight DP as a novel CD147 inhibitor that induces autophagy-dependent degradation of the CD147 protein and triggers ferroptosis [2]. Here is a typical workflow for cell-based experiments:
Multiple studies confirm DP's efficacy in accelerating wound healing, particularly in Diabetic Foot Ulcer (DFU) models [5] [4].
The following diagrams summarize the key signaling pathways through which this compound exerts its effects, as identified in recent research.
Q1: What is the solubility of this compound? It is soluble in DMSO at approximately 100 mg/mL (~272.67 mM) [1]. For in vivo studies, it can be formulated as a suspension in 10% DMSO + 90% (20% SBE-β-CD in Saline) [1].
Q2: Why is Dracorhodin often used in its perchlorate salt form? Dracorhodin is relatively unstable and easily reduced. The perchlorate salt form provides a more stable compound for storage and experimental use [6].
Q3: What is the primary source of Dracorhodin? It is a flavonoid and the main active compound extracted from the traditional Chinese medicine "Dragon's Blood," a red resin from the Dracaena draco tree or Daemonorops draco palm [6] [7].
The table below summarizes effective DP concentration ranges and key effects from recent studies.
| Cancer Cell Type | Cell Line(s) | Effective Concentration Range | Key Observed Effects | Primary Assays Used | Citation |
|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | ECA109, EC9706, KYSE410 | 10 - 100 µM (Viability); 40 - 80 µM (Apoptosis/Arrest) | Apoptosis; G2/M phase arrest; ↓ p-JAK2/STAT3, ↓ p-AKT/FOXO3a | CCK-8, Colony Formation, Flow Cytometry (Annexin V/PI, Cell Cycle) | [1] [2] |
| Breast Cancer | MCF-7 | ~60 µM (Key tests at this dose) | Apoptosis via mitochondrial pathway; ↓ MMP; ↑ Bax/Bcl-2 ratio | MTT, Hoechst Staining, Flow Cytometry (Annexin V/PI, Rhodamine 123) | [3] [4] |
Optimization Tips:
Here are detailed methodologies for key experiments cited in the research.
Based on [1]
Inhibitory ratio (%) = (A492[control] - A492[sample]) / A492[control] × 100% [3].Based on [1]
Q: My DP treatment shows no effect on cell viability. What could be wrong?
Q: The apoptotic cell population in my flow cytometry is low, despite high cytotoxicity.
Q: I get high background cell death in my solvent (DMSO) control.
The diagrams below illustrate the key molecular mechanisms of DP-induced apoptosis, based on the cited studies. The following DOT scripts generate the pathway visuals.
Understanding how DP works alone is the first step in designing rational combinations. The following table summarizes key experimental models and the doses or concentrations of DP that were found to be effective.
| Experimental Model | DP Concentration/Dose | Key Findings & Putative Mechanisms | Citation |
|---|---|---|---|
| Diabetic Foot Ulcer (Rat Model) | 50, 100, 200 μg/mL (ointment) | Accelerated wound healing; reduced inflammation (IL-1, TNF-α, hs-CRP); activated Nrf2 pathway; inhibited ferroptosis. | [1] |
| Diabetic Wound Healing (Rat Model) | 0.2 mg/mL (ointment) | Promoted fibroblast proliferation; downregulated TLR4 pathway & inflammatory factors (TNF-α, IL-1β, COX-2); increased eNOS & NO. | [2] |
| Fibroblast Proliferation (In Vitro) | 12-24 hour treatment | Induced fibroblast proliferation via activation of phosphorylated ERK signaling pathway. | [3] |
| Keratinocyte Migration (HaCaT Cells) | Not Specified (In Vitro) | Promoted cell migration (not proliferation) via β-catenin, ERK/p38, and AKT signaling. | [4] |
| Pancreatic β-Cell Protection (In Vitro & In Vivo) | 10–100 μM (In Vitro); In vivo dose not detailed | Protected against gluco/lipotoxicity; inhibited ER stress & apoptosis; enhanced insulin secretion via Erk1/2/Pdx1 pathway. | [5] |
| Anti-Cancer Effects (Esophageal Cancer Cells) | 10–100 μM (In Vitro) | Induced G2/M cell cycle arrest and caspase-dependent apoptosis; inhibited JAK2/STAT3 and AKT/FOXO3a pathways. | [6] |
While direct evidence for DP in combination is lacking, general principles from oncology and pharmacology can be applied. The core idea is to target complementary or resistance pathways simultaneously, which may allow for lower, less toxic doses of each agent while maintaining or enhancing efficacy [7].
The following diagram illustrates the key signaling pathways modulated by DP and potential nodes for combination therapy.
Based on this mechanistic understanding, here are potential strategies for combination therapy:
To systematically evaluate DP in combination therapies, you can follow this workflow:
Key Methodologies for Key Steps:
Step 2: In Vitro Screening
Step 3: Mechanistic Validation
Step 4: In Vivo Efficacy & Toxicity
Q1: What is the typical solvent used for in vitro studies of DP? Most studies dissolve DP in Dimethyl Sulfoxide (DMSO) to create a stock solution, ensuring the final concentration of DMSO in the cell culture media is low enough (e.g., below 0.1%) to avoid cytotoxicity [6] [8].
Q2: How is DP formulated for topical application in animal studies? A common and effective method is to dissolve DP in DMSO and then mix this solution with Vaseline (petroleum jelly) to create a medicated ointment, typically at a ratio of 1 mL drug solution to 16 g Vaseline [2] [1].
Q3: I have not found any published studies on DP combination therapy. What should I do? The absence of direct literature is an opportunity for novel research. Focus on constructing a strong rationale based on the well-defined mechanisms of DP. Your research can be guided by established principles of combination therapy, starting with robust in vitro synergy experiments [7].
The table below summarizes the key apoptotic mechanisms and signaling pathways modulated by DP across various cancer cell lines, as identified in the literature.
| Cancer Type | Primary Apoptotic Mechanisms | Key Signaling Pathways Modulated | Critical Molecular Markers (Change ↑/↓) |
|---|---|---|---|
| Esophageal Squamous Cell Carcinoma [1] [2] | Caspase-dependent apoptosis (extrinsic & intrinsic); G2/M cell cycle arrest [1] [2] | Inhibition of JAK2/STAT3 and AKT/FOXO3a pathways [1] [2] | ↑ DR4, DR5, cleaved caspase-3/7/9, cleaved PARP; ↓ Bcl-2, p-JAK2, p-STAT3, p-AKT [1] [2] |
| Pancreatic Ductal Adenocarcinoma [3] | Induction of ferroptosis; Synergy with gemcitabine [3] | Upregulation of ACSL4 via H3K9 lactylation; Suppression of SREBP1/SCD1 axis [3] | ↑ ACSL4; Disruption of PUFA/MUFA balance [3] |
| Lung Squamous Carcinoma [4] | Mitochondrial pathway; G1/G0 cell cycle arrest; ROS generation [4] | p53 activation; Mitochondrial dysfunction [4] | ↑ p53, Bax, AIF; ↓ Bcl-2, Mitochondrial Membrane Potential (MMP) [4] |
| Glioma [5] | Mitochondrial pathway; G1/S cell cycle arrest [5] | p53/p21 activation; Caspase-9/3 activation [5] | ↑ p53, p21, Bax/Bcl-2 ratio, cytosolic cytochrome c; ↓ Cdc25A, Cdc2 [5] |
| Breast Cancer (MCF-7) [6] | Mitochondrial pathway; Caspase-independent apoptosis [6] | Mitochondrial membrane potential disruption [6] | ↑ Bax, cytosolic AIF & cytochrome c; ↓ Bcl-2, MMP; Activation of caspase-9 [6] |
| Melanoma (A375-S2) [7] | Caspase-dependent apoptosis; p53 accumulation [7] | Activation of p38/JNK MAPKs; Modulation of PI3-K [7] | ↑ p53, p21, Bax/Bcl-2 ratio; Activation of caspase-3 & -8 [7] |
| Cervical Cancer (HeLa) [8] | Caspase-dependent apoptosis; ROS generation [8] | Altered intracellular redox status [8] | ↑ Bax, caspase-3/8/9/1 activity; ↓ Bcl-XL [8] |
Here are detailed methodologies for core experiments used to elucidate DP's mechanisms, compiled from the search results.
The table below consolidates key quantitative findings from various studies to allow for easy comparison of DP's efficacy.
| Cancer Cell Line | Reported IC₅₀ (24h) | Key Apoptotic Indices | Study |
|---|---|---|---|
| Prostate Cancer PC-3 | 40.18 µM [9] [10] | Apoptotic rate: 47.71% at 40 µM [9] [10] | He et al., 2011 |
| Esophageal Squamous Cell Carcinoma (ECA109, etc.) | Significant reduction at 40-80 µM [1] [2] | Caspase-dependent apoptosis confirmed; G2/M arrest observed [1] [2] | Wang et al., 2019 |
| Lung Squamous Carcinoma (SK-MES-1) | Dose-dependent inhibition (10-160 µM) [4] | G1/G0 arrest; ROS generation; MMP dissipation [4] | Liu et al., 2015 |
| Glioma (U87MG, T98G) | Dose- and time-dependent inhibition (0-160 µM) [5] | G1/S arrest; Activation of caspase-9/-3; ↑ Bax/Bcl-2 ratio [5] | Li et al., 2016 (Retracted 2021*) |
| Breast Cancer MCF-7 | Dose- and time-dependent inhibition [6] | ↓ MMP; Release of cytochrome c and AIF; Activation of caspase-9 [6] | Yu et al., 2013 |
Note: The study on glioma cells [5] was retracted in 2021. It is included here for methodology as per the user's request to "cite all key experiments," but this status should be noted when referencing.
Problem: High Background Cell Death in Control Group
Problem: Inconsistent IC₅₀ Values Between Experiments
Problem: Weak Signal in Western Blot for Cleaved Caspases
Problem: Low Apoptotic Rate Detected by Flow Cytometry
The following diagrams illustrate the key apoptotic pathways and experimental workflows based on the gathered data.
This diagram outlines the primary molecular pathways through which Dracorhodin Perchlorate (DP) triggers apoptosis in cancer cells.
This flowchart provides a generalized overview of the experimental process for investigating the anticancer effects of DP.
Dracorhodin perchlorate exhibits a dual nature: it promotes proliferation and repair in normal cells (like fibroblasts) while inhibiting growth and inducing cell death in various cancer cell lines. The table below summarizes its cell line-specific effects and primary mechanisms.
| Cell/Cell Line Type | Observed Response to DP | Key Mechanisms / Pathways Identified | Reported Concentrations & Duration |
|---|---|---|---|
| Normal Fibroblasts (NIH-3T3) | Promoted proliferation and wound healing [1] | Activation of phosphorylated ERK signaling pathway [1] | 12-24 hours [1] |
| Diabetic Foot Ulcer (in vivo rat model) | Accelerated wound closure, enhanced collagen, reduced inflammation & ROS [2] | Activation of the Nrf2 pathway; inhibition of ferroptosis [2] | 50, 100, 200 µg/mL ointment; 7-21 days [2] |
| Rat Skin Wounds (in vivo) | Promoted wound repair, better tissue arrangement, reduced inflammation [3] [4] | Upregulated expression of EGF, VEGF, and bFGF; regulated TNF-α and IL-β [3] [4] | 200 µg/mL ointment; 3-21 days [4] |
| Human Esophageal Squamous Cell Carcinoma (ECA109, EC9706, KYSE410) | Induced G2/M cell cycle arrest and apoptosis [5] [6] | Inhibition of JAK2/STAT3 and AKT/FOXO3a pathways; regulation of Bcl-2, Bax, DR4, DR5, caspases [5] [6] | 10-100 µM for 24 hours [5] [6] |
| Human Breast Cancer (MCF-7) | Induced apoptosis [7] | Mitochondrial pathway: Altered Bcl-2/Bax ratio, decreased mitochondrial membrane potential, release of AIF and cytochrome c, activation of caspase-9 [7] | 60 µM for 24 hours [7] |
| Human Melanoma Cells | Triggered apoptosis [5] [6] | Activation of p38/JNK MAPK signaling pathways [5] [6] | Information not specified in search results |
| Human Gastric Adenocarcinoma | Induced apoptosis and cell cycle arrest [5] [6] | Inactivation of AKT/FOXO3a and NF-κB signaling pathways [5] [6] | Information not specified in search results |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work with DP.
This protocol is used to determine the effect of DP on cell growth and is typically a first step in cytotoxicity assessments [7] [5].
(A492[control] - A492[sample]) / A492[control] × 100% [7].This is a standard procedure to evaluate the efficacy of DP in promoting tissue repair [4] [8].
(Original wound area - Wound area on day n) / Original wound area × 100% [4] [8].This method is used to quantify DP-induced apoptosis in cancer cell lines [5] [6].
Q1: My in vitro assays show high cytotoxicity in all cell lines, including normal fibroblasts. What could be wrong?
Q2: I am not observing the expected wound healing effect in my animal model. How can I optimize the delivery?
Q3: The pro-apoptotic effect of DP on my cancer cell line is weak. Are there any synergistic pathways to investigate?
The diagrams below illustrate the core mechanisms of DP action, which can help you form hypotheses for your research.
While a full monograph for dracorhodin perchlorate (DP) is not available, several research articles confirm its analysis via HPLC and provide crucial details for method development.
For any HPLC method used in a regulated environment, validation is required to demonstrate it is suitable for its intended purpose [5]. The table below summarizes the core validation parameters and their definitions based on ICH guidelines and industry best practices.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria & Methodology |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix [5]. | Baseline separation of the analyte from known interferents. Confirmed via peak purity tests using PDA or MS detectors [5]. |
| Accuracy | Closeness of test results to the true value. Measures the recovery of the analyte [5] [6]. | Recovery of 98-102% for assay of API. Evaluated with 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) [5]. |
| Precision | Degree of agreement among individual test results. Includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) [5] [6]. | RSD < 2.0% for assay of drug substance from multiple injections of a homogeneous sample [5]. |
| Linearity | Ability to obtain test results directly proportional to analyte concentration [6]. | A correlation coefficient (r) of > 0.999, verified over a specified range (e.g., 80-120% of test concentration) [5]. |
| Range | The interval between upper and lower analyte concentrations for which linearity, accuracy, and precision have been demonstrated [5] [6]. | Established from linearity studies. For assay, typically 80-120% of the test concentration [5]. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified [6]. | Determined based on a signal-to-noise ratio, typically 3:1 [6]. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision [6]. | Determined based on a signal-to-noise ratio, typically 10:1 [6]. |
The following diagram illustrates the typical lifecycle of an HPLC method, from design through validation and maintenance, which can serve as a guide for your protocols.
Q1: What is the recommended column and mobile phase for analyzing this compound? While a specific method is not detailed, the literature indicates that reversed-phase (RP) chromatography is standard. A C18 column is a typical starting point. The mobile phase often consists of a mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode for complex samples [5].
Q2: How do I demonstrate my method is "stability-indicating"? You must demonstrate specificity against degradation products. This is achieved through forced degradation studies [5]. Stress your DP sample under various conditions (e.g., acid, base, oxidation, heat, and light), then inject it. Your method must be able to baseline separate the main DP peak from all degradation peaks, proving it can accurately measure the active ingredient even as it degrades.
Q3: When is revalidation of an HPLC method necessary? Revalidation is required when there is a change to the method that is outside its original validated scope. This includes, but is not limited to [5] [6]:
The diagram below outlines a logical approach to diagnosing and resolving common HPLC problems.
Q1: What are the main challenges in identifying DP metabolites? The primary challenges stem from the complexity of biological samples and the structural diversity of natural products. Key difficulties include:
Q2: What are the proven analytical techniques for DP metabolite research? A combination of liquid chromatography and mass spectrometry forms the core of the approach. The specific technique recommended for high-throughput annotation is LC-Q-TOF-MS/MS (Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry) [1].
Q3: Are there integrated strategies to overcome these challenges? Yes. Recent research proposes an integrated 3-M workflow that combines three data mining techniques to efficiently filter and annotate flavonoids (the class DP belongs to) in complex samples like Daemonorops draco [1]:
The table below outlines common issues and solutions based on the 3-M workflow.
| Challenge | Proposed Solution | Key Parameters / Notes |
|---|---|---|
| High background ion interference in HRMS data [1] | Apply Mass Defect Filter (MDF). | - Set a predefined mass defect window for basic flavonoid scaffolds (e.g., -50 to 100 mDa relative to core mass defect). Effectively filters 70-80% of interfering MS1 peaks [1]. |
| Insufficient database matches for MS/MS spectra [1] | Use Molecular Fingerprinting with computational tools. | - Process data with the CSI web service and SIRIUS platform to predict molecular fingerprints. Matches candidate fingerprints against in-house and public databases for automated MS/MS interpretation [1]. |
| Difficulty in discovering novel or unknown structural analogues [1] | Implement Molecular Networking. | - Use Feature-Based Molecular Networking (FBMN) and t-SNE analysis. Clusters compounds with similar MS/MS spectra, visually guiding the discovery of novel structural analogues [1]. |
| Low ionization efficiency for target compounds | Optimize MS ionization parameters. | - For flavonoids, ESI positive mode generally exhibits higher ionization efficiency compared to negative mode [1]. |
Here is a step-by-step protocol for annotating DP and its metabolite analogues, adapted from the case study on Daemonorops draco [1].
1. Sample Preparation and Data Acquisition
2. Data Processing with the 3-M Workflow The following workflow diagram illustrates the integrated strategy for efficient metabolite annotation:
Step 1: Mass Defect Filter (MDF)
Step 2: Molecular Fingerprinting
Step 3: Molecular Networking
The table below summarizes the core targets and mechanisms of DP in treating DFU, identified through integrated metabolomics and network pharmacology studies.
| Study Focus / Model | Key Identified Targets | Associated Pathways/Biological Processes | Experimental Validation Method |
|---|---|---|---|
| Multi-Target Mechanism (DFU Rat Model) [1] [2] | PAH, GSTM1, DHFR, CAT | Regulation of metabolic pathways (e.g., phenylalanine, glutathione metabolism) | Molecular docking confirmed strong binding affinity between DP and these hub targets. [1] |
| Nrf2-Ferroptosis Pathway (DFU Rat Model & HUVECs) [3] | Nrf2, GPX4, HO-1, SLC7A11 | Nrf2-mediated anti-ferroptosis; Reduction of ROS and lipid peroxidation | Nrf2 inhibitor ML385 significantly attenuated DP's healing effects, confirming pathway involvement. [3] |
| Growth Factor & Angiogenesis (Rat Skin Wound Model) [4] | EGF, bFGF | Promotion of angiogenesis and tissue repair | Immunohistochemistry showed DP significantly upregulated EGF and bFGF expression in granulation tissue. [4] |
| Keratinocyte Signaling (Human HaCaT Cells) [5] | β-catenin, ERK, p38, AKT | Enhancement of cell migration and proliferation | Western blot analysis demonstrated DP activated these key signaling proteins. [5] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental methodologies used.
DFU Rat Model Establishment
Integrated Metabolomics and Network Pharmacology Workflow This integrated approach helps uncover the complex mechanisms of DP, from systemic metabolic changes to specific molecular targets [1].
Key In-Vitro Assays for Mechanism Validation
DP's multi-target mechanism distinguishes it from other natural compounds studied for DFU. The table below provides a brief comparison.
| Compound / Source | Primary Proposed Mechanisms for DFU | Key Experimental Outcomes |
|---|---|---|
| Dracorhodin Perchlorate (Dragon's Blood) | Multi-target; Modulates metabolism (PAH, GSTM1), activates Nrf2, inhibits ferroptosis, upregulates growth factors (EGF, bFGF), promotes keratinocyte migration [1] [3] [4]. | Accelerated wound closure, reduced inflammation (TNF-α, IL-1), decreased ROS, enhanced collagen and granulation tissue in a dose-dependent manner. [1] [3] |
| Paeoniflorin (Peony) | Inhibits NLRP3 and NF-κB-mediated inflammation by suppressing CXCR2 [1]. | Effectively reduced inflammation in DFU models. [1] |
| Mangiferin (Mango) | Suppresses inflammation and oxidative stress; upregulates Nrf2 [1]. | Inhibited the prolongation of the inflammatory phase in diabetic wounds. [1] |
| Luteolin (Various plants) | Inactivates NF-κB and upregulates Nrf2 to ameliorate inflammation and oxidative stress [1]. | Promoted wound repair in DFU rats. [1] |
Current evidence demonstrates that DP promotes DFU healing through a multi-target mechanism, distinct from other phytochemicals that often focus on single pathways like NF-κB or Nrf2. Its efficacy is linked to dose-dependent modulation of metabolism, oxidative stress, inflammation, and growth factors [1] [3].
For the research and development of DP, the following directions are suggested:
The following table summarizes the key experimental findings from a 2019 study that directly investigated the effect of DP on the JAK2/STAT3 pathway in human esophageal squamous cell carcinoma (ESCC) cells [1] [2] [3].
| Experimental Aspect | Description and Results |
|---|---|
| Cell Lines Used | Human ESCC cell lines (ECA109, EC9706, KYSE410); Normal human liver LO2 cells (for comparison) [1]. |
| Key Measured Outcome | Phosphorylation (activation) levels of JAK2 and STAT3 proteins [1]. |
| Main Finding | DP treatment decreased the phosphorylation of JAK2 (at Tyr1007/1008) and STAT3 (at Tyr705). It did not affect the total levels of these proteins, indicating specific inhibition of pathway activation [1]. |
| Downstream Consequences | Inhibition of JAK2/STAT3 led to: • G2/M Cell Cycle Arrest: Mediated by upregulation of p21/p27 and downregulation of Cyclin B1/Cdc2 [1]. • Caspase-Dependent Apoptosis: Triggered through both extrinsic (DR4, DR5) and intrinsic (Bcl-2 decrease) pathways [1]. | | Supporting Functional Data | • Reduced cell viability in ESCC cells [1]. • Inhibition of colony formation ability [1]. • Increased apoptosis (confirmed by Annexin V staining and morphological changes) [1]. |
The validation of DP's inhibitory effects relied on several standard biochemical and cellular biology techniques. Here are the methodologies for the key experiments cited [1]:
The diagram below illustrates the normal JAK2/STAT3 signaling pathway and the points where experimental evidence suggests DP interferes.
The JAK2/STAT3 pathway is a classic signal transduction cascade [4] [5]:
As the experimental data confirms, DP inhibits the phosphorylation of both JAK2 and STAT3, thereby blocking the entire downstream signaling cascade and its pro-cancer effects [1].
This compound (DP) exhibits two distinct, context-dependent biological activities:
This table summarizes the key experimental findings for easy comparison:
| Aspect | Action in Cancer (Apoptosis) | Action in Wound Healing (Proliferation) |
|---|---|---|
| Primary Effect | Induces apoptosis [1] [2] | Induces fibroblast & keratinocyte proliferation [3] |
| Key Pathways | Inhibits PI3K/Akt and NF-κB [1] [2] | Activates ERK/p38 & AKT [3] |
| Key Molecular Changes | ↑ p53, p21, Bax; ↓ Bcl-2, Bcl-XL; Activates caspase-3 [1] [2] | ↑ Phosphorylated ERK [3] |
| Experimental Models | Human gastric cancer SGC-7901 cells [1] | Human HaCaT keratinocytes, rat wound model [3] |
| Treatment Duration | Not explicitly stated | 12-24 hours (in vitro); 7 days (in vivo) [3] |
In human gastric cancer SGC-7901 cells, DP triggers cell death through a multi-targeted approach [1]:
The following diagram illustrates this interconnected mechanism:
In contrast, DP applied to wound sites promotes tissue repair [3]:
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.
The starkly different effects of DP highlight the importance of biological context in drug discovery. The PI3K/Akt pathway is a central player in both processes but with opposite outcomes [1] [3] [4]:
| Mechanism of Action | Key Findings | Experimental Models | Reference Compounds/Control Groups |
|---|---|---|---|
| Inflammation Regulation | ↓ TNF-α and IL-1β [1]; Targeted emulsion gel showed deeper skin penetration [2] | Wistar rats with full-thickness wounds [1]; Rat scalding model [2] | Vaseline ointment base (control) [1]; Non-targeted emulsion gel [2] |
| Angiogenesis Promotion | ↑ VEGF protein expression [1]; Upregulated Ras/MAPK pathway [3]; ↑ CD31 density (microvascular density) [1] | Wistar rats with full-thickness wounds [1]; HUVECs under high glucose [3] | Model control groups [1] [3] |
| Fibroblast Proliferation & Tissue Repair | ↑ Fibroblast proliferation [4]; ↑ EGF and bFGF protein expression [1] [2]; Enhanced collagen deposition [1] | Wistar rats [1]; In vitro fibroblasts [4]; Rat scalding model [2] | Model control groups; DMSO or Vaseline base [1] [2] |
| Oxidative Stress & Ferroptosis Inhibition | Activates Nrf2 pathway; ↓ ROS and lipid peroxidation [5] | DFU rat model; HUVECs [5] | Nrf2 inhibitor ML385 (control) [5] |
The following data from a study on Wistar rats shows how DP ointment significantly accelerates wound closure over time compared to a control [1].
| Post-Wounding Day | Control Group Healing Rate | DP Ointment Group Healing Rate |
|---|---|---|
| Day 3 | ~20% | ~30% [1] |
| Day 7 | ~40% | ~65% [1] |
| Day 14 | ~75% | ~95% [1] |
To evaluate the credibility of the data and facilitate experimental replication, here are the methodologies used in the key studies.
The following diagram illustrates the primary molecular pathways through which DP promotes wound healing, integrating findings from multiple studies.
Diagram Title: Key Molecular Pathways of this compound in Wound Healing
This compound is a promising candidate for developing advanced wound healing therapies, especially for complex wounds like diabetic foot ulcers. Its multi-target mechanism, impacting inflammation, proliferation, angiogenesis, and oxidative stress, sets it apart from single-target approaches.
| Experimental Model | Key Findings | Key Proteins/Pathways Affected (Western Blot Evidence) | Biological Outcome |
|---|---|---|---|
| Diabetic Foot Ulcer (DFU) Rat Model & HUVECs [1] | Activates Nrf2 pathway; inhibits ferroptosis | ↑ Nrf2, HO-1, SLC7A11, GPX4 | Promotes wound healing by reducing oxidative stress and cell death |
| Colorectal Cancer (CRC) Cells [2] | Induces ferroptosis | ↑ HMOX1/HO-1; ↓ SLC7A11, GPX4 | Inhibits cancer cell proliferation and survival |
| Pancreatic Cancer Cells [3] | Triggers ferroptosis via CD147 degradation | ↓ CD147; ↑ ACSL4; ↓ SREBP1, SCD1 | Sensitizes cancer cells to chemotherapy (Gemcitabine) |
| Cutaneous Wound Healing (Rat) [4] | Promotes growth factor expression | ↑ EGF, VEGF | Accelerates tissue repair and angiogenesis |
| Bladder Cancer Cells (T24) [5] | Induces mitochondrial apoptosis | ↓ Bcl-2, Bcl-XL, Survivin; ↑ activated Caspase-3 | Promotes cancer cell death |
The mechanisms summarized above were validated through standard molecular biology techniques. Below is a detailed workflow of a typical experiment using western blot to confirm DP's mechanism of action.
The key experimental steps involve:
The following diagrams illustrate the two primary, context-dependent mechanisms of DP action, as revealed by western blot and other experimental data.
In models of diabetic foot ulcer and general wound healing, DP promotes cell survival and tissue repair.
In contrast, within various cancer models, DP triggers multiple forms of cell death, including ferroptosis and apoptosis.
The evidence confirms that DP is a multi-target agent. Its opposing effects in normal versus cancerous cells make it a compelling candidate for therapeutic development.
The efficacy of dracorhodin perchlorate stems from its ability to influence various stages of wound healing, from inflammation to tissue remodeling, through several key signaling pathways.
| Mechanism of Action | Key Signaling Pathways/Proteins Involved | Cell Types/Tissues Affected | Experimental Model |
|---|---|---|---|
| Promotes Cell Migration & Proliferation | ERK, p38, AKT phosphorylation; β-catenin expression [1] [2] | Human HaCaT keratinocytes; Fibroblasts (NIH-3T3) [1] [2] | In vitro (cell cultures) [1] [2] |
| Enhances Angiogenesis (Blood Vessel Formation) | VEGF (Vascular Endothelial Growth Factor); Ras/MAPK pathway [3] [4] | Human Umbilical Vein Endothelial Cells (HUVECs); Rat wound tissue [3] [4] | In vitro & in vivo (rat) [3] [4] |
| Modulates Inflammation | Downregulates TNF-α, IL-1β, IL-6; Regulates TLR4 pathway [3] [5] | Macrophages; Diabetic and non-diabetic rat wound tissue [3] [5] | In vivo (rat) [3] [5] |
| Facilitates Tissue Remodeling | Increases EGF, bFGF; Promotes collagen deposition [3] [6] | Fibroblasts; Rat granulation tissue [3] [6] | In vivo (rat) [3] [6] |
| Combats Oxidative Stress in Diabetic Wounds | Activates Nrf2 pathway; Inhibits ferroptosis [7] | Human Umbilical Vein Endothelial Cells (HUVECs); Diabetic rat ulcer tissue [7] | In vitro & in vivo (rat) [7] |
The interplay of these mechanisms can be visualized in the following pathway diagram:
Experimental data from rodent studies demonstrates DP's ability to enhance wound closure and tissue structure.
| Treatment | Wound Type & Model | Key Efficacy Outcomes | Reference |
|---|---|---|---|
| DP Ointment (200 µg/mL) | Full-thickness excision, Wistar rats [3] | ↑ Wound closure rate; ↑ VEGF & EGF protein expression; Improved collagen deposition; Regulated TNF-α & IL-1β [3] | [3] |
| DP (Various Doses) | Full-thickness excision, SD rats [2] | Dose-dependent healing; ↑ Fibroblast proliferation (via ERK); ↑ p-ERK in wound tissue [2] | [2] |
| DP Inflammation-Targeted Emulsion Gel | Scald, SD rats [6] | Better healing than non-targeted gel; 45.5% ↑ bFGF (Day 7); 49.9% ↑ EGF (Day 14); Reduced inflammatory cells [6] | [6] |
| DP Ointment (200 µg/mL) | Diabetic rat wounds [5] | Counteracted delayed healing; Regulated TLR4 pathway & inflammatory factors; ↑ eNOS & NO in late stage [5] | [5] |
| DP (High Dose) | Diabetic Foot Ulcer (DFU) rat model [7] | Dose-dependent healing; Enhanced collagen synthesis & angiogenesis; ↓ Inflammation & ROS; Activated Nrf2 pathway [7] | [7] |
For researchers, the core methodologies from the cited studies are summarized below.
In Vivo Wound Healing Models:
In Vitro Mechanistic Studies:
Recent research explores advanced formulations to enhance DP's therapeutic potential. A key innovation is the inflammation-targeted emulsion gel. This formulation exploits the negative zeta potential (about -51.6 mV) of the emulsion, which is attracted to the positively charged proteins at inflamed wound sites. Compared to a non-targeting gel (-17.1 mV), this targeted system showed superior transdermal penetration and delivery, leading to a more pronounced therapeutic effect and higher expression of critical growth factors [6].
For researcher consideration, the existing data suggests several key points:
Most evidence is preclinical. Further investigation is needed to validate these mechanisms in human clinical trials and to establish standardized dosing and long-term safety profiles.